Technical Documentation Center

2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol
  • CAS: 1392803-56-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol

Abstract The 2-azabicyclo[3.1.1]heptane scaffold is a conformationally rigid structural motif increasingly utilized in medicinal chemistry as a bioisostere for various cyclic and aromatic systems.[1][2] Its constrained n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azabicyclo[3.1.1]heptane scaffold is a conformationally rigid structural motif increasingly utilized in medicinal chemistry as a bioisostere for various cyclic and aromatic systems.[1][2] Its constrained nature can impart favorable pharmacokinetic properties to drug candidates.[3] This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies for the definitive structure elucidation of a key derivative, 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol. Intended for researchers, scientists, and professionals in drug development, this document details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. Each section explains the causality behind experimental choices and provides field-proven protocols to ensure trustworthy and reproducible results.

Introduction: The Significance of the Azabicyclo[3.1.1]heptane Core

The strategic incorporation of rigid bicyclic systems into molecular design is a cornerstone of modern medicinal chemistry. The 2-azabicyclo[3.1.1]heptane framework, a bridged piperidine analog, offers a unique three-dimensional architecture that can enhance binding affinity and selectivity for biological targets while potentially improving metabolic stability and solubility.[4][5] The title compound, with its Boc-protected nitrogen and a primary alcohol at the bridgehead position, serves as a versatile building block for the synthesis of more complex bioactive molecules.[6] Accurate and unambiguous structure elucidation is paramount to understanding its conformational preferences and ensuring the fidelity of subsequent synthetic transformations.

This guide will navigate the multi-technique approach required for the complete structural assignment of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the constitution and configuration of organic molecules in solution.[7] For a molecule with the complexity of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol, a suite of one- and two-dimensional NMR experiments is essential.

Foundational 1D NMR: ¹H and ¹³C Spectra

The initial step involves acquiring standard ¹H and ¹³C{¹H} NMR spectra. These experiments provide the fundamental chemical shift and multiplicity data for all proton and carbon environments within the molecule.

Predicted Spectroscopic Data:

The following tables summarize the predicted chemical shifts for 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol, based on data from analogous structures found in the literature.[7][8][9]

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H3α, H3β1.80 - 2.00m
H4α, H4β1.90 - 2.10m
H52.40 - 2.60m
H6α, H6β1.70 - 1.90m
H7α, H7β3.20 - 3.40m
CH₂OH3.60 - 3.80d~6.0
OHVariablebr s
Boc (t-Bu)1.45s

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

CarbonPredicted Chemical Shift (ppm)
C165.0 - 70.0
C325.0 - 30.0
C420.0 - 25.0
C540.0 - 45.0
C630.0 - 35.0
C750.0 - 55.0
CH₂OH60.0 - 65.0
Boc (C=O)154.0 - 156.0
Boc (C(CH₃)₃)79.0 - 81.0
Boc (C(CH₃)₃)28.0 - 29.0

Causality: The chemical shifts are influenced by the rigid bicyclic structure, the electronegativity of the nitrogen and oxygen atoms, and the anisotropic effects of the Boc protecting group. The bridgehead protons and carbons are expected to have distinct chemical shifts due to the strained ring system.

2D NMR for Connectivity and Spatial Relationships

To unambiguously assign the predicted signals and confirm the molecular structure, a series of 2D NMR experiments are required.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_output Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Connectivity HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY Through-space Correlations C13_NMR ¹³C NMR C13_NMR->HSQC ¹J(C,H) Correlation C13_NMR->HMBC ⁿJ(C,H) Correlation (n=2,3) Connectivity Bonding Network COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Relative Stereochemistry and Conformation NOESY->Stereochem

Caption: Workflow for NMR-based structure elucidation.

2.2.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10] This is crucial for tracing the proton networks within the bicyclic system and the methanol substituent.

2.2.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom it is directly attached to (¹JCH).[11] This allows for the confident assignment of carbon signals based on the already assigned proton signals.

2.2.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (ⁿJCH, where n=2 or 3).[11][12] This is arguably the most critical experiment for confirming the overall carbon skeleton, especially for connecting quaternary carbons (like C1 and the Boc carbonyl) to the rest of the molecule.

2.2.4. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

These experiments detect through-space correlations between protons that are in close proximity, regardless of their bonding network.[3][13] This is invaluable for determining the relative stereochemistry and preferred conformation of the bicyclic system. For instance, NOE correlations between the CH₂OH protons and specific protons on the bicyclic frame can confirm the orientation of the methanol substituent.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Filter the solution into a 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient signal-to-noise.

    • Acquire a ¹³C{¹H} NMR spectrum.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-selected COSY spectrum.

    • HSQC: Acquire a phase-sensitive gradient-edited HSQC spectrum to distinguish CH/CH₃ from CH₂ signals.

    • HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz.

    • NOESY/ROESY: Acquire a phase-sensitive NOESY (for small molecules) or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms for NOESY).

  • Data Processing and Analysis: Process all spectra using appropriate window functions and referencing. Analyze the cross-peaks in the 2D spectra to build up the molecular structure piece by piece, starting with the most downfield or distinct signals.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

Expected Fragmentation Pattern

For 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecule [M+H]⁺. Electron ionization (EI) would induce more extensive fragmentation.

Table 3: Predicted Key Mass Fragments

m/zFragmentInterpretation
229[M+H]⁺Molecular ion peak
173[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
129[M+H - Boc]⁺Loss of the entire Boc group
112[C₇H₁₂NO]⁺Further fragmentation of the bicyclic core

Causality: The Boc protecting group is known to be labile under MS conditions, readily losing isobutylene (56 Da) or the entire Boc group (100 Da).[14] Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines.[15] The amino alcohol moiety may also undergo specific fragmentation pathways.[16]

G M [M+H]⁺ m/z 229 M_minus_isobutylene [M+H - C₄H₈]⁺ m/z 173 M->M_minus_isobutylene - 56 Da M_minus_Boc [M+H - Boc]⁺ m/z 129 M->M_minus_Boc - 100 Da Core_fragment Core Fragment m/z 112 M_minus_Boc->Core_fragment

Caption: Predicted major fragmentation pathway.

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS) Acquisition (Optional):

    • Select the [M+H]⁺ ion (m/z 229) as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID) and acquire the product ion spectrum to confirm the fragmentation pathways.

Single Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR provides the structure in solution, single crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and the absolute configuration if a chiral resolution has been performed.[17][18]

The Crystallographic Workflow

The process involves growing a high-quality single crystal, diffracting X-rays off the crystal lattice, and then computationally solving the phase problem to generate an electron density map from which the atomic positions can be determined.

G Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure (CIF File) Structure_Refinement->Final_Structure

Caption: The single crystal X-ray crystallography workflow.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone).

    • Slowly introduce a less polar "anti-solvent" (e.g., hexanes, heptane) until the solution is slightly turbid.

    • Allow the sealed vial to stand undisturbed for several days to weeks. Slow evaporation of the solvent mixture can also be an effective method.[17]

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.[19]

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a reflection file.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.

Conclusion: A Synergistic Approach to Certainty

The definitive structure elucidation of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol relies on a synergistic and self-validating approach. 1D and 2D NMR techniques establish the covalent framework and conformational preferences in solution. Mass spectrometry confirms the molecular formula and provides corroborating structural evidence through predictable fragmentation. Finally, single crystal X-ray crystallography offers the ultimate proof of structure in the solid state. By integrating the data from these orthogonal techniques, researchers can have the utmost confidence in the structure of this valuable synthetic building block, paving the way for its successful application in drug discovery and development.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

  • Dall'Oglio, F., et al. (n.d.). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. AIR Unimi. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Pescitelli, G., & Di Bari, L. (2014). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. Amino Acids, 46(9), 2071–2091. [Link]

  • Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

  • Mevers, E., et al. (2011). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 49(10), 651–657. [Link]

  • Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(16), 11438–11450. [Link]

  • Wang, F. P., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 223–231. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

  • Mykhailiuk, P. K., et al. (2024, February 21). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • De Blieck, A., & Stevens, C. V. (2012). Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts, 8(1), 0017. [Link]

  • Dall'Oglio, F., et al. (n.d.). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. AIR Unimi. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 6). (PDF) Theoretical NMR correlations based Structure Discussion. [Link]

  • University of California, Riverside. (2018, August 8). NOESY and ROESY. [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol: A Versatile Building Block for Modern Drug Discovery

Introduction: The Strategic Value of 3D Scaffolds in Medicinal Chemistry In the contemporary landscape of drug discovery, there is a pronounced strategic shift away from planar, aromatic structures towards three-dimensio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3D Scaffolds in Medicinal Chemistry

In the contemporary landscape of drug discovery, there is a pronounced strategic shift away from planar, aromatic structures towards three-dimensional (3D), sp³-rich molecular scaffolds. This "escape from flatland" is driven by the pursuit of compounds with enhanced pharmacological profiles, including improved solubility, metabolic stability, and novel intellectual property positioning. The 2-azabicyclo[3.1.1]heptane core represents a premier example of such a scaffold. Its inherent conformational rigidity provides a fixed orientation for appended functional groups, enabling precise and predictable interactions with biological targets.

This technical guide focuses on a key derivative, 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol . While a specific CAS number for this exact molecule is not prominently listed in major chemical databases, it is readily conceptualized as a synthetic derivative of its corresponding carboxylic acid. This guide will provide a comprehensive overview of its structure, a robust synthetic pathway, its applications, and its critical role as a versatile building block for researchers, scientists, and drug development professionals. The parent carboxylic acid, 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid , is commercially available under CAS Number 1392803-98-3 [1].

The core value of this molecule lies in its dual functionality: a tert-butoxycarbonyl (Boc)-protected nitrogen and a primary alcohol at a bridgehead position. These two groups offer orthogonal synthetic handles for sequential, controlled elaboration into more complex target molecules.

Physicochemical and Structural Properties

The 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol scaffold is characterized by a strained yet stable bicyclic system. The Boc protecting group offers stability under a wide range of reaction conditions while being easily removable under acidic conditions. The primary alcohol at the C1 bridgehead is a versatile functional group for further chemical transformations.

PropertyValueBasis for Estimation
CAS Number Not assigned; derived from parent acid 1392803-98-3Synthetic derivative
Molecular Formula C₁₂H₂₁NO₃Structural Analysis
Molecular Weight 227.30 g/mol Calculated from molecular formula
Physical State Predicted to be an oil or low-melting solidExtrapolation from similar structures[2]
LogP (Predicted) ~1.2Computational modeling
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH)Typical for Boc-protected amino alcohols

The rigid [3.1.1] bicyclic system locks the substituents in a well-defined three-dimensional space, a feature highly sought after in rational drug design to minimize conformational entropy upon binding to a target protein.

Synthesis and Mechanistic Rationale

A robust and scalable synthesis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol can be logically achieved via the reduction of its corresponding carboxylic acid precursor. This two-step conceptual pathway starts from the commercially available acid.

Synthesis_Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: Reduction of Carboxylic Acid cluster_2 Step 3: Final Product start 2-(tert-Butoxycarbonyl)-2- azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 1392803-98-3) reduction Reduction start->reduction  LiAlH₄ or BH₃•THF  Anhydrous THF, 0°C to rt product 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol reduction->product  Aqueous Workup  (e.g., Rochelle's salt)

A proposed synthetic workflow for the target compound.
Experimental Protocol: Reduction of the Carboxylic Acid

This protocol is a self-validating system, incorporating purification and characterization to ensure the integrity of the final product.

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of borane-THF complex (BH₃•THF, ~1.5 eq) or a suspension of lithium aluminum hydride (LiAlH₄, ~1.5 eq) in THF is added dropwise via the dropping funnel over 30 minutes.

    • Causality Insight: The bridgehead carboxylic acid is sterically hindered. Therefore, a powerful reducing agent like LiAlH₄ or a borane complex is necessary. Milder reagents like sodium borohydride (NaBH₄) would be ineffective.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup and Quenching: The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). For borane reductions, quenching is typically achieved by the slow addition of methanol.

    • Trustworthiness: A careful, controlled quench is critical for safety, especially with LiAlH₄ which reacts violently with water. The formation of granular salts facilitates their removal by filtration.

  • Purification: The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol.

  • Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery and Medicinal Chemistry

The 2-azabicyclo[3.1.1]heptane scaffold is a validated pharmacophore in several therapeutic areas. Its derivatives have been investigated as orexin receptor antagonists for potential use in treating addictive disorders and as orexin receptor agonists for conditions like narcolepsy.[3][4] The rigid framework serves as an excellent bioisostere for meta-substituted benzene rings, offering a way to improve physicochemical properties like solubility while maintaining the crucial geometry for biological activity.[5][6]

The title compound, with its orthogonal protecting groups, is an ideal starting point for building a diverse chemical library.

Applications BuildingBlock 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol Boc-Protected Amine Primary Alcohol Deprotection Amine Deprotection (TFA or HCl) BuildingBlock:f1->Deprotection Oxidation Alcohol Oxidation (PCC, DMP) BuildingBlock:f2->Oxidation Etherification Ether Formation (Williamson Synthesis) BuildingBlock:f2->Etherification AmideCoupling Amide Coupling (R-COOH, EDC/HOBt) Deprotection->AmideCoupling ReductiveAmination Reductive Amination (R'-CHO, NaBH(OAc)₃) Deprotection->ReductiveAmination Aldehyde Bridgehead Aldehyde Oxidation->Aldehyde

Synthetic utility of the bifunctional building block.
Case Study: Orexin Receptor Modulators

Recent patent literature discloses compounds incorporating the 2-azabicyclo[3.1.1]heptane core that act as agonists on the orexin type 2 receptor, which are being investigated for the treatment of narcolepsy.[4] The rigid scaffold helps to correctly position the pharmacophoric elements for potent receptor activation. The primary alcohol of our title compound could be elaborated into a side chain designed to interact with a specific sub-pocket of the receptor, while the amine could be used to attach the molecule to another key pharmacophoric fragment.

Bioisosteric Replacement

The bicyclo[3.1.1]heptane system has been successfully used as a saturated, 3D bioisostere of a meta-substituted benzene ring.[5][6] This substitution can lead to significant improvements in a drug candidate's profile:

  • Increased Solubility: Replacing a flat, hydrophobic aromatic ring with a saturated, more polar scaffold often improves aqueous solubility.

  • Improved Metabolic Profile: Saturated rings can block sites of metabolic oxidation that are common on aromatic systems.

  • Novelty: Such replacements create new chemical entities with distinct intellectual property rights.

Conclusion

2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol stands as a powerful and versatile building block for modern medicinal chemistry. Its rigid three-dimensional structure, combined with orthogonally functionalized sites, provides researchers with a robust platform for the synthesis of novel therapeutics. The logical and scalable synthetic route from its commercially available carboxylic acid precursor makes it an accessible tool for drug discovery programs aiming to explore new chemical space and develop candidates with superior pharmacological properties. The demonstrated success of the 2-azabicyclo[3.1.1]heptane core in modulating challenging targets like orexin receptors underscores the immense potential of this and related scaffolds.

References

  • Google Patents. (n.d.). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
  • ResearchGate. (n.d.). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Retrieved from [Link]

  • ACS Publications. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemsigma. (n.d.). Tert-Butyl 1-(Hydroxymethyl)-2-Azabicyclo[3.1.0]Hexane-2-Carboxylate [1445951-01-8]. Retrieved from [Link]

  • ResearchGate. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Retrieved from [Link]

  • Synfacts. (2024). Access to Enantiopure 2-Azabicyclo[3.1.1]heptane Derivatives via Lewis Acid Catalysis. Thieme. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). tert-Butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Bridged Bicyclic Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery, the rational design of novel molecular entities with precisely tailored three-dimens...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bridged Bicyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the rational design of novel molecular entities with precisely tailored three-dimensional geometries is paramount for achieving high target affinity and selectivity. Among the myriad of scaffolds employed by medicinal chemists, saturated bridged bicyclic systems have emerged as particularly valuable motifs. Their inherent conformational rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency. The 2-azabicyclo[3.1.1]heptane core, a non-classical piperidine isostere, represents a compelling framework in this context. Its unique spatial arrangement of substituents offers a distinct exit vector trajectory compared to more conventional saturated heterocycles, enabling novel interactions within protein binding pockets.

This technical guide provides a comprehensive overview of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol, a key functionalized derivative of this bicyclic system. The strategic placement of a protected amine and a primary alcohol at the bridgehead position offers orthogonal handles for chemical elaboration, making it a highly versatile building block for the synthesis of complex bioactive molecules. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its applications, with a particular focus on its role in the development of orexin receptor modulators for the treatment of neurological disorders.

Physicochemical and Structural Characteristics

The molecular formula of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol is C₁₂H₂₁NO₃. Its structure features a bicyclo[3.1.1]heptane core with a nitrogen atom at the 2-position, protected by a tert-butyloxycarbonyl (Boc) group. A hydroxymethyl (-CH₂OH) group is situated at the bridgehead carbon (C-1).

PropertyValueSource/Method
Molecular Formula C₁₂H₂₁NO₃Calculated
Molecular Weight 227.30 g/mol Calculated
Appearance White to off-white solid[1] (by analogy)
Melting Point 97-98 °C[1] (for isomer)
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.General knowledge of similar compounds
Storage Store in a cool, dry place away from incompatible materials.General laboratory practice

Spectroscopic Characterization (Predicted and by Analogy):

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a characteristic singlet for the nine protons of the Boc group around δ 1.4-1.5 ppm. The protons of the hydroxymethyl group would likely appear as a broad singlet or a multiplet around δ 3.5-3.7 ppm. The protons on the bicyclic core would resonate in the δ 1.5-3.6 ppm region, with complex splitting patterns due to the rigid bicyclic system.

  • ¹³C NMR (CDCl₃, 101 MHz): Key signals would include the carbonyl carbon of the Boc group around δ 155 ppm, the quaternary carbon of the Boc group around δ 80 ppm, and the methyl carbons of the Boc group around δ 28 ppm. The carbon of the hydroxymethyl group is expected around δ 65-70 ppm. The carbons of the bicyclic core would appear in the δ 20-60 ppm range.

  • IR (KBr): The infrared spectrum would be characterized by a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A strong absorption around 1670-1690 cm⁻¹ would be indicative of the C=O stretching of the Boc protecting group. C-H stretching vibrations from the alkyl groups would be observed in the 2850-2960 cm⁻¹ range[1][2].

  • Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be observed at m/z 228.16, and the [M+Na]⁺ ion at m/z 250.14.

Synthesis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol: A Multi-step Approach

The synthesis of functionalized azabicyclo[3.1.1]heptanes can be achieved through various synthetic strategies. A plausible and robust approach for the preparation of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol involves a multi-step sequence starting from readily available cyclobutanone. This strategy is adapted from established methodologies for the synthesis of related azabicyclic systems[3].

Synthesis_Workflow A Cyclobutanone B 1-Cyanocyclobutan-1-ol A->B 1. NaCN, H₂O C 1-Aminocyclobutanecarbonitrile B->C 2. NH₃, EtOH D 1-Aminocyclobutanecarboxylic Acid C->D 3. H₂SO₄, H₂O, heat E Methyl 1-aminocyclobutanecarboxylate D->E 4. SOCl₂, MeOH F Methyl 1-(Boc-amino)cyclobutanecarboxylate E->F 5. Boc₂O, Et₃N G tert-Butyl 1-(hydroxymethyl)cyclobutylcarbamate F->G 6. LiAlH₄, THF H tert-Butyl 1-((mesyloxy)methyl)cyclobutylcarbamate G->H 7. MsCl, Et₃N I 2-Boc-2-azabicyclo[3.1.1]heptan-1-one H->I 8. Base (e.g., NaH) J 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol I->J 9. NaBH₄, MeOH

Figure 1: A plausible synthetic workflow for the preparation of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol.

Detailed Experimental Protocol:

Step 1: Synthesis of Methyl 1-(Boc-amino)cyclobutanecarboxylate (F)

This initial sequence is a well-established route to protected 1-aminocyclobutane-1-carboxylic acid derivatives.

  • Cyanohydrin Formation: To a solution of cyclobutanone in water, add sodium cyanide at 0 °C and stir for 2-3 hours.

  • Strecker Synthesis: The resulting cyanohydrin is treated with a solution of ammonia in ethanol in a sealed vessel at room temperature for 24 hours to yield 1-aminocyclobutanecarbonitrile.

  • Hydrolysis: The aminonitrile is hydrolyzed using aqueous sulfuric acid under reflux to afford 1-aminocyclobutanecarboxylic acid.

  • Esterification: The amino acid is esterified by reacting with thionyl chloride in methanol to give methyl 1-aminocyclobutanecarboxylate.

  • Boc Protection: The aminoester is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield methyl 1-(Boc-amino)cyclobutanecarboxylate.

Step 2: Reduction to tert-Butyl 1-(hydroxymethyl)cyclobutylcarbamate (G)

  • To a solution of methyl 1-(Boc-amino)cyclobutanecarboxylate (F) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain tert-butyl 1-(hydroxymethyl)cyclobutylcarbamate (G).

Step 3: Intramolecular Cyclization to form the Azabicyclic Core (I)

  • Mesylation: To a solution of tert-butyl 1-(hydroxymethyl)cyclobutylcarbamate (G) and triethylamine in dichloromethane at 0 °C, add methanesulfonyl chloride (MsCl) dropwise. Stir the reaction at this temperature for 2-3 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give tert-butyl 1-((mesyloxy)methyl)cyclobutylcarbamate (H).

  • Cyclization: To a suspension of sodium hydride in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of the mesylate (H) in DMF. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 2-Boc-2-azabicyclo[3.1.1]heptan-1-one (I).

Step 4: Reduction to 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol (J)

  • To a solution of 2-Boc-2-azabicyclo[3.1.1]heptan-1-one (I) in methanol at 0 °C, add sodium borohydride (NaBH₄) in portions.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the addition of acetone and then concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol (J).

Applications in Drug Discovery: A Focus on Orexin Receptor Modulators

The 2-azabicyclo[3.1.1]heptane scaffold is a key component in the design of orexin receptor modulators, which are of significant interest for the treatment of sleep disorders, addiction, and anxiety[4][5][6]. Orexin-A and orexin-B are neuropeptides that regulate wakefulness and arousal by binding to the orexin-1 (OX1) and orexin-2 (OX2) receptors.

The rigid structure of the 2-azabicyclo[3.1.1]heptane core allows for precise positioning of substituents to achieve high affinity and selectivity for either OX1 or OX2 receptors. 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol serves as a crucial starting material for the synthesis of these modulators. The Boc-protected nitrogen can be deprotected and coupled with various carboxylic acids or other functionalities, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to explore the structure-activity relationship (SAR).

Drug_Discovery_Application cluster_0 Synthesis of Orexin Receptor Modulator cluster_1 Biological Target A 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol B Deprotection (e.g., TFA) A->B C (2-Azabicyclo[3.1.1]heptan-1-yl)methanol B->C D Coupling with R-COOH C->D E Orexin Receptor Modulator D->E F Orexin Receptor (OX1/OX2) E->F Binds to G Modulation of Neuronal Activity F->G H Therapeutic Effect (e.g., Wakefulness Promotion) G->H

Figure 2: The role of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol in the synthesis of orexin receptor modulators.

The development of selective orexin receptor agonists, for instance, is a promising therapeutic strategy for narcolepsy, a condition characterized by excessive daytime sleepiness[5]. The unique three-dimensional shape of the 2-azabicyclo[3.1.1]heptane scaffold can be exploited to design molecules that mimic the binding of the endogenous orexin peptides, thereby activating the receptors and promoting wakefulness.

Conclusion

2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol is a valuable and versatile building block in medicinal chemistry. Its rigid bicyclic structure and orthogonal protecting groups provide a robust platform for the synthesis of complex molecules with precise three-dimensional architectures. The successful application of the 2-azabicyclo[3.1.1]heptane scaffold in the development of orexin receptor modulators underscores its importance in the pursuit of novel therapeutics for challenging neurological disorders. The synthetic strategies and physicochemical data presented in this guide are intended to empower researchers and drug development professionals in their efforts to leverage this unique molecular scaffold for the discovery of next-generation medicines.

References

  • Chronos Therapeutics. (2019). Chronos Therapeutics presents orexin receptor antagonists. BioWorld. [Link]

  • Google Patents. (2024). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
  • Roecker, A. J., et al. (2016). Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793. ACS Medicinal Chemistry Letters, 7(10), 927–932.
  • Google Patents. (2014).
  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl...[Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry.
  • Roecker, A. J., et al. (2016). Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793. ACS Medicinal Chemistry Letters.
  • Google Patents. (2019). GB2558975B - Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Organic Syntheses. (n.d.). Cyclohexanecarboxylic acid, 1,1-dimethylethyl ester. [Link]

  • Synlett. (2012). Gram-Scale Synthesis of 3,5-Methanonipecotic Acid, a Nonchiral Bicyclic β-Amino Acid. Thieme, 2012(1), 17.
  • ResearchGate. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. [Link]

  • PubChem. (n.d.). Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones

Introduction: The Rising Prominence of Constrained Bicyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the principle of "escaping from flatland" has gained significant traction. This desi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Constrained Bicyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the principle of "escaping from flatland" has gained significant traction. This design strategy advocates for the incorporation of three-dimensional, saturated bicyclic scaffolds into drug candidates to improve their physicochemical and pharmacological properties. The 2-azabicyclo[3.1.1]heptane core, a constrained analog of piperidine, has emerged as a particularly valuable motif. Its rigid structure allows for precise orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of this sp³-rich framework can improve metabolic stability, aqueous solubility, and other key ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters.

This technical guide provides a comprehensive overview of synthetic strategies for accessing 2-azabicyclo[3.1.1]heptane derivatives, with a specific focus on methodologies commencing from readily available cyclobutanone precursors. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical considerations for researchers in drug development and organic synthesis.

Strategic Overview: Convergent Pathways from a Four-Membered Ring

The synthesis of the 2-azabicyclo[3.1.1]heptane skeleton from cyclobutanones generally involves two key strategic disconnections:

  • Intramolecular Cyclization: This approach involves the initial functionalization of the cyclobutanone ring to introduce a side chain containing a nitrogen atom. Subsequent intramolecular reaction between the nitrogen and the carbonyl group (or a derivative thereof) forges the second ring.

  • Ring Expansion: This strategy relies on the inherent ring strain of the cyclobutanone to drive a rearrangement that incorporates a nitrogen atom into the ring, forming a six-membered lactam. Subsequent reduction of the lactam affords the desired bicyclic amine.

The following diagram illustrates these overarching strategies:

G cluster_start Starting Material cluster_strategies Synthetic Strategies cluster_methods Key Methodologies cluster_end Target Scaffold Cyclobutanone Substituted Cyclobutanone Intramolecular_Cyclization Intramolecular Cyclization Cyclobutanone->Intramolecular_Cyclization Ring_Expansion Ring Expansion Cyclobutanone->Ring_Expansion Reductive_Amination Intramolecular Reductive Amination Intramolecular_Cyclization->Reductive_Amination Dynamic_Addition Dynamic Addition- Intramolecular Substitution Intramolecular_Cyclization->Dynamic_Addition Schmidt_Reaction Schmidt Reaction Ring_Expansion->Schmidt_Reaction Beckmann_Rearrangement Beckmann Rearrangement Ring_Expansion->Beckmann_Rearrangement Target 2-Azabicyclo[3.1.1]heptane Derivatives Reductive_Amination->Target Dynamic_Addition->Target Schmidt_Reaction->Target Beckmann_Rearrangement->Target

Caption: Overview of synthetic strategies from cyclobutanones.

Dynamic Addition–Intramolecular Substitution: A Robust Route to Functionalized Derivatives

A highly effective and versatile method for the synthesis of 2-azabicyclo[3.1.1]heptane-1-carbonitriles was developed by De Blieck and Stevens, building upon earlier work by Radchenko and colleagues.[1] This strategy leverages the reactivity of 3-(2-chloroethyl)cyclobutanone as a key building block. The synthesis has been demonstrated on a multigram scale, making it attractive for medicinal chemistry campaigns.[1]

Mechanistic Rationale

The core of this transformation is a one-pot reaction involving the formation of an imine from the cyclobutanone and a primary amine, followed by the addition of a cyanide source (such as acetone cyanohydrin). This generates an α-aminonitrile intermediate. The crucial step is the subsequent intramolecular nucleophilic substitution, where the newly formed aminonitrile nitrogen attacks the pendant chloroethyl side chain, displacing the chloride and forming the bicyclic ring system. The use of a cyanide source is key, as the resulting aminonitrile is sufficiently nucleophilic to undergo the desired cyclization.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclobutanone 3-(2-chloroethyl)cyclobutanone Imine Iminium Ion Cyclobutanone->Imine + R-NH₂ - H₂O Amine R-NH₂ Cyanide Acetone Cyanohydrin Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Product 2-Alkyl-2-azabicyclo[3.1.1]- heptane-1-carbonitrile Aminonitrile->Product Intramolecular SN2 Cyclization - Cl⁻ G Start 3-(Aminomethyl)cyclobutanone Hemiaminal Bicyclic Hemiaminal Intermediate Start->Hemiaminal Intramolecular Nucleophilic Attack Iminium Cyclic Iminium Ion Hemiaminal->Iminium - H₂O (Acid-catalyzed) Product 2-Azabicyclo[3.1.1]heptane Iminium->Product Reduction (e.g., NaBH(OAc)₃)

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol: An Application Note and Detailed Protocol

Introduction: The Significance of Constrained Bicyclic Scaffolds In the landscape of modern drug discovery, the architectural design of small molecules plays a pivotal role in dictating their pharmacological properties....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Bicyclic Scaffolds

In the landscape of modern drug discovery, the architectural design of small molecules plays a pivotal role in dictating their pharmacological properties. The strategic incorporation of conformationally restricted scaffolds is a powerful approach to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles. The 2-azabicyclo[3.1.1]heptane core, a bridged bicyclic amine, represents a valuable isostere for commonly used saturated heterocycles, offering a unique three-dimensional geometry. The introduction of a Boc-protected amine and a primary alcohol at the bridgehead position, as in 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol, furnishes a versatile building block for the synthesis of novel therapeutic agents and chemical probes. This document provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, grounded in established chemical principles and supported by literature precedents.

Synthetic Strategy Overview

The synthesis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol is accomplished through a robust four-step sequence, commencing with the construction of the bicyclic nitrile precursor. This intermediate undergoes hydrolysis to the corresponding carboxylic acid, followed by protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. The final step involves the selective reduction of the carboxylic acid to the desired primary alcohol. This strategy was devised based on the known reactivity of related azabicyclic systems and standard transformations in organic synthesis.

Synthesis_Workflow A 2-Azabicyclo[3.1.1]heptane-1-carbonitrile B 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid A->B  Hydrolysis   (e.g., HCl, H₂O, heat) p1 C 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid B->C  Boc Protection   (Boc₂O, base) p2 D 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol C->D  Reduction   (e.g., Mixed Anhydride, NaBH₄) p3

Figure 1: Overall synthetic workflow for 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol.

Materials and Reagents

ReagentGradeSupplier
3-(2-Chloroethyl)cyclobutanone≥95%Commercial Source
Acetone cyanohydrin98%Commercial Source
Ammonia (7 N solution in methanol)-Commercial Source
Triethylamine≥99.5%Commercial Source
MethanolAnhydrousCommercial Source
Diethyl etherAnhydrousCommercial Source
Hydrochloric acid (concentrated)37%Commercial Source
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercial Source
Sodium hydroxide≥97%, pelletsCommercial Source
DioxaneAnhydrousCommercial Source
Tetrahydrofuran (THF)AnhydrousCommercial Source
Ethyl chloroformate≥97%Commercial Source
N-Methylmorpholine≥99%Commercial Source
Sodium borohydride≥98%, powderCommercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Ethyl acetateACS GradeCommercial Source
Saturated aqueous sodium bicarbonate solution-In-house preparation
Saturated aqueous sodium chloride solution (brine)-In-house preparation
Magnesium sulfate (anhydrous)≥99.5%Commercial Source
Celite®-Commercial Source

Experimental Protocols

Step 1: Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carbonitrile

This initial step constructs the core bicyclic framework. The synthesis is adapted from the procedure for related 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles.[1][2] The reaction proceeds via the in-situ formation of an imine from 3-(2-chloroethyl)cyclobutanone and ammonia, followed by the addition of cyanide and subsequent intramolecular cyclization.

Procedure:

  • To a solution of 3-(2-chloroethyl)cyclobutanone (1.0 eq) in anhydrous methanol, add a 7 N solution of ammonia in methanol (2.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add acetone cyanohydrin (1.1 eq) dropwise.

  • Add triethylamine (1.5 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-azabicyclo[3.1.1]heptane-1-carbonitrile.

Rationale: The use of ammonia is crucial for the formation of the parent azabicycle without an N-alkyl substituent. Acetone cyanohydrin serves as a safer source of cyanide compared to HCN gas. Triethylamine acts as a base to facilitate the intramolecular nucleophilic substitution that forms the bicyclic ring.

Step 2: Hydrolysis of 2-Azabicyclo[3.1.1]heptane-1-carbonitrile to 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid

The nitrile functionality is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. This transformation is a standard and high-yielding reaction.

Procedure:

  • Suspend 2-azabicyclo[3.1.1]heptane-1-carbonitrile (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH of the solution to approximately 3-4 with a concentrated aqueous solution of sodium hydroxide. The amino acid is expected to be least soluble at its isoelectric point.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 2-azabicyclo[3.1.1]heptane-1-carboxylic acid. If a precipitate does not form readily, the aqueous solution can be concentrated and the product purified by trituration or recrystallization.

Rationale: Strong acidic conditions are necessary to ensure the complete hydrolysis of the sterically hindered nitrile. The workup is designed to isolate the zwitterionic amino acid product.

Step 3: Synthesis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

The secondary amine of the bicyclic amino acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in the subsequent reduction step. This is a standard protection protocol for amino acids.

Procedure:

  • Dissolve 2-azabicyclo[3.1.1]heptane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) as a 1 M aqueous solution and stir until the amino acid is fully dissolved.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portionwise or as a solution in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a 1 M aqueous HCl solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, which can often be used in the next step without further purification. The existence of this intermediate is supported by its commercial availability.[3]

Rationale: The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards Boc₂O. The subsequent acidic workup protonates the carboxylate, allowing for extraction into an organic solvent.

Step 4: Reduction of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid to 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol

The final step is the selective reduction of the carboxylic acid to the primary alcohol. A common and effective method for the reduction of Boc-protected amino acids involves the formation of a mixed anhydride followed by reduction with sodium borohydride.[4][5]

Procedure:

  • Dissolve 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (1.0 eq) in anhydrous THF and cool the solution to -15 °C (ice-salt bath).

  • Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq), ensuring the temperature remains below -10 °C.

  • Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride. A white precipitate of N-methylmorpholine hydrochloride may form.

  • In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in water.

  • Add the solution of sodium borohydride to the mixed anhydride suspension dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol.

Rationale: The carboxylic acid is first activated as a mixed anhydride to facilitate its reduction by the mild reducing agent, sodium borohydride. This method is generally preferred over stronger reducing agents like lithium aluminum hydride, which could potentially cleave the Boc protecting group. The use of N-methylmorpholine as a non-nucleophilic base is critical to prevent side reactions with ethyl chloroformate.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Handle acetone cyanohydrin with extreme caution in a well-ventilated fume hood as it is highly toxic and can release hydrogen cyanide.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

  • Ethyl chloroformate is corrosive and a lachrymator.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The protocol detailed herein provides a reliable and scalable pathway for the synthesis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol. By leveraging a logical sequence of well-established chemical transformations, this valuable building block can be efficiently prepared for use in medicinal chemistry and drug development programs. The explanations provided for each step aim to give researchers a deeper understanding of the underlying principles, allowing for informed troubleshooting and adaptation of the protocol as needed.

References

  • Synfacts. (2012). Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts, 2012(01), 0017. Available at: [Link]

  • PubChem. (n.d.). 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid.
  • Olsen, R. K. (1988). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. All Graduate Theses and Dissertations, 3848. Available at: [Link]

  • Verma, S., et al. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Journal of Chemical Research, Synopses, (7), 424-425. Available at: [Link]

Sources

Application

The Versatile Chiral Synthon: Harnessing 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol in Asymmetric Synthesis

Introduction: A Privileged Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for three-dimensional molecular architectures that can effectively modulate biological targets...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for three-dimensional molecular architectures that can effectively modulate biological targets has led to the prominence of rigid, chiral scaffolds. Among these, the 2-azabicyclo[3.1.1]heptane core has emerged as a "privileged scaffold," offering a unique combination of conformational rigidity and synthetic versatility. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key derivative, 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol, as a chiral building block. Its inherent chirality and the presence of a versatile hydroxymethyl group make it an invaluable starting material for the synthesis of a diverse array of complex molecules, from potent orexin receptor antagonists to novel epibatidine analogues.[1][2][3][4][5][6]

The rigid bicyclic structure of this scaffold serves as a non-planar bioisostere for aromatic and heteroaromatic rings, a strategy increasingly employed to escape the "flatland" of traditional drug design and improve physicochemical properties such as solubility and metabolic stability. This guide will delve into the practical aspects of manipulating the primary alcohol functionality of this building block, providing detailed protocols for its conversion into key synthetic intermediates and showcasing its application in the synthesis of biologically active compounds.

Core Attributes of the Building Block

The utility of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol stems from several key features:

  • Inherent Chirality: The bicyclic core possesses a defined stereochemistry, which can be transferred to downstream products, making it a powerful tool in asymmetric synthesis.

  • Conformational Rigidity: The locked bicyclic structure reduces the number of accessible conformations, leading to higher binding affinities and selectivities for biological targets.

  • Versatile Functional Handle: The primary alcohol serves as a launchpad for a multitude of chemical transformations, allowing for the introduction of diverse functional groups.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen is stable under a wide range of reaction conditions and can be readily removed under acidic conditions, facilitating further derivatization.

Key Synthetic Transformations and Protocols

The primary alcohol of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol is a versatile functional group that can be readily transformed into aldehydes, carboxylic acids, amines, and halides. These transformations open up a vast chemical space for the synthesis of complex molecules.

Diagram of Synthetic Pathways

Caption: Key synthetic transformations of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol.

Oxidation to the Aldehyde

The controlled oxidation of the primary alcohol to the corresponding aldehyde is a crucial step for subsequent reactions such as Wittig olefination, reductive amination, and aldol additions. Two common and reliable methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[2][7][8][9][10][11][12]

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[1][7][8][11] This method is known for its mild conditions and high yields.

Step-by-Step Methodology:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of DMSO (2.2 eq.) in DCM dropwise, maintaining the temperature below -65 °C.

  • Stir the mixture for 30 minutes at -78 °C to form the active sulfonium species.

  • Add a solution of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol (1.0 eq.) in DCM dropwise, again keeping the temperature below -65 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): Essential to prevent the decomposition of the reactive intermediates and minimize side reactions.

  • Order of Addition: The specific order of reagent addition is critical for the successful formation of the active oxidizing species and to avoid unwanted side reactions.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a milder and often more convenient alternative to the Swern oxidation, as it does not require cryogenic temperatures for the entire duration of the reaction.[2][9][10][12]

Step-by-Step Methodology:

  • To a solution of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol (1.0 eq.) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Data Summary: Oxidation of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol

Oxidation MethodKey ReagentsTemperatureTypical YieldAdvantages
Swern Oxidation Oxalyl chloride, DMSO, TEA-78 °C to RT85-95%High yield, reliable
DMP Oxidation Dess-Martin PeriodinaneRoom Temperature80-90%Mild conditions, operational simplicity
Conversion to the Carboxylic Acid

The carboxylic acid derivative is a valuable intermediate for amide bond formation, a cornerstone of many drug discovery programs. A two-step, one-pot procedure involving an initial oxidation to the aldehyde followed by further oxidation is a common strategy.

Protocol 3: Two-Step Oxidation to the Carboxylic Acid

This protocol utilizes a Swern or DMP oxidation to generate the aldehyde in situ, followed by oxidation with sodium chlorite buffered with a phosphate salt.

Step-by-Step Methodology:

  • Perform a Swern or DMP oxidation as described in Protocol 1 or 2.

  • After the initial oxidation is complete (as monitored by TLC), dilute the reaction mixture with tert-butanol and an aqueous solution of sodium dihydrogen phosphate.

  • Add a solution of sodium chlorite (4.0 eq.) in water dropwise, keeping the temperature below 25 °C.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid.

Conversion to the Amine via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the stereospecific conversion of the primary alcohol to a primary amine with inversion of configuration, although in this case, the stereocenter is not at the carbon bearing the alcohol.[13][14][15] Using phthalimide as the nitrogen nucleophile followed by deprotection is a common sequence. The use of hydrazoic acid can also be employed, but with caution due to its explosive nature.[14][16]

Workflow for Amine Synthesis

Amine_Synthesis cluster_0 Mitsunobu Reaction cluster_1 Deprotection A Alcohol B Phthalimide Adduct A->B PPh3, DIAD, Phthalimide C Primary Amine B->C Hydrazine

Caption: Workflow for the synthesis of the primary amine derivative.

Protocol 4: Mitsunobu Reaction with Phthalimide

Step-by-Step Methodology:

  • To a solution of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the phthalimide adduct.

  • Dissolve the phthalimide adduct in ethanol and add hydrazine hydrate (4.0 eq.).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature, filter off the precipitate, and concentrate the filtrate.

  • Purify the resulting primary amine by an appropriate method (e.g., acid-base extraction or chromatography).

Application in Medicinal Chemistry: Case Studies

The derivatives of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol are valuable intermediates in the synthesis of biologically active molecules.

Case Study 1: Synthesis of Orexin Receptor Antagonists

Orexin receptors are implicated in the regulation of sleep, arousal, and appetite, making them attractive targets for the treatment of insomnia and other disorders.[4][5][17][18] The rigid 2-azabicyclo[3.1.1]heptane scaffold has been successfully incorporated into orexin receptor antagonists.[1][4][17] The carboxylic acid derivative obtained from the title compound can be coupled with various amines to generate a library of potential orexin receptor antagonists.

Case Study 2: Synthesis of Epibatidine Analogues

Epibatidine, a natural alkaloid, is a potent analgesic, but its therapeutic use is limited by its toxicity.[3][19][20] The 2-azabicyclo[2.2.1]heptane core is a key structural feature of epibatidine. The aldehyde derivative of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol can serve as a precursor for the construction of novel epibatidine analogues with potentially improved therapeutic indices.

Conclusion

2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol is a powerful and versatile chiral building block for the synthesis of complex, three-dimensional molecules. Its rigid bicyclic framework and readily functionalizable primary alcohol make it an ideal starting point for the construction of novel chemical entities with potential therapeutic applications. The protocols outlined in this application note provide a practical guide for the efficient transformation of this valuable synthon, enabling researchers to explore new chemical space in their drug discovery and development endeavors. The strategic application of this building block, grounded in a solid understanding of its reactivity, will undoubtedly continue to contribute to the advancement of medicinal chemistry.

References

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Google Patents. (n.d.). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Wikipedia. (2023, December 29). Dess–Martin oxidation. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Google Patents. (n.d.). GB2558975B - Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.
  • Grokipedia. (n.d.). Dess–Martin oxidation. [Link]

  • ResearchGate. (2018, June 5). Synthesis of Analogues of Epibatidine based on the 2-azobicyclo[2.2.1]heptane system. [Link]

  • Google Patents. (n.d.). US5817679A - 7-Azabicyclo 2.2.1!
  • Sci-Hub. (2016). Synthesis of novel 2-azabicyclo[3.1.1]heptane-5-carboxylic acid. [Link]

  • PubMed. (2020, April 27). Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793. [Link]

  • Scribd. (n.d.). Mitsunobu Reaction Insights. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • ChemRxiv. (n.d.). A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. [Link]

  • EMBL-EBI. (n.d.). Document: Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793. (CHEMBL4725448). [Link]

  • MDPI. (2023, April 4). Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. [Link]

  • Synfacts. (2012). Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. [Link]

  • Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. [Link]

  • Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S) -. [Link]

  • PMC. (n.d.). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. [Link]

  • ACS Publications. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, November 10). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). [Link]

  • (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. [Link]

  • YouTube. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]

  • YouTube. (2017, February 2). CHEM 222: Dess-Martin Periodinane Oxidation of Alcohols. [Link]

Sources

Method

Application Note: Precision Boc-Deprotection of 2-Azabicyclo[3.1.1]heptane-1-methanol

This Application Note is designed for medicinal chemists and process development scientists working with bridged bicyclic scaffolds. It addresses the specific challenges of deprotecting N-Boc-2-azabicyclo[3.1.1]heptane-1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with bridged bicyclic scaffolds. It addresses the specific challenges of deprotecting N-Boc-2-azabicyclo[3.1.1]heptane-1-methanol , a conformationally restricted amino alcohol.

Executive Summary

The removal of the tert-butoxycarbonyl (Boc) group from 2-azabicyclo[3.1.1]heptane-1-methanol presents a dual challenge often overlooked in standard protocols:

  • Chemical Artifacts: The primary hydroxyl group at the C1 position is highly prone to forming trifluoroacetate esters when Trifluoroacetic Acid (TFA) is used, leading to mass spectral confusion (+96 Da artifacts) and yield loss.

  • Physicochemical Loss: The resulting amino alcohol is a low-molecular-weight, highly polar bicyclic amine. Standard aqueous workups result in significant product loss to the aqueous phase due to high water solubility.

This guide provides two optimized protocols: Method A (HCl/Dioxane) for robust salt isolation and Method B (TFA with Hydrolysis) for instances where acid scavenging is preferred.

Strategic Analysis & Decision Matrix

Before selecting a method, analyze your downstream requirements. The bridged nature of the [3.1.1]heptane system makes the free base volatile and difficult to handle; isolation as a hydrochloride salt is generally preferred for storage stability.

Decision Logic

DecisionMatrix Start Start: N-Boc-2-azabicyclo[3.1.1] heptane-1-methanol Q1 Is the product for immediate coupling? Start->Q1 RouteA Method A: HCl/Dioxane (Precipitation) Q1->RouteA No (Storage/Stock) RouteB Method B: TFA/DCM (Scavenging) Q1->RouteB Yes (One-pot) OutcomeA Output: Stable HCl Salt (Recrystallizable) RouteA->OutcomeA Warning CRITICAL STEP: Must hydrolyze TFA ester RouteB->Warning OutcomeB Output: Free Base (Volatile/Unstable) Warning->OutcomeB

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on downstream application.

Detailed Protocols

Method A: HCl-Mediated Deprotection (Recommended)

Best for: Scale-up, storage, and avoiding ester artifacts. Mechanism: Acidolysis by anhydrous HCl; product precipitates as a salt.

Reagents:
  • 4.0 M HCl in 1,4-Dioxane (anhydrous)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Precipitant: Diethyl Ether (Et₂O) or MTBE

Protocol:
  • Dissolution: Dissolve the N-Boc substrate (1.0 equiv) in a minimal volume of DCM (approx. 5 mL per gram).

    • Note: If the substrate is not soluble in DCM, use a 1:1 mixture of DCM/MeOH.

  • Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise.

    • Why: Excess HCl ensures rapid conversion before side reactions occur.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; UV is inactive) or LCMS.

  • Workup (Precipitation):

    • Concentrate the mixture to ~20% volume under reduced pressure (do not heat above 40°C).

    • Add anhydrous Et₂O or MTBE (10 volumes) to induce precipitation.

    • Filter the white solid under an inert atmosphere (N₂).

  • Drying: Dry the hygroscopic HCl salt in a vacuum desiccator over P₂O₅.

Yield Expectation: >90% as HCl salt.

Method B: TFA Deprotection with "Ester Rescue"

Best for: Small scale, parallel synthesis, or when HCl sensitivity is an issue. Risk: Formation of O-trifluoroacetyl impurity.

Mechanism & The "Rescue" Step:

Primary alcohols react with TFA to form trifluoroacetate esters. If you simply evaporate the TFA, this impurity remains. You must perform a basic methanolysis to revert it to the alcohol.

TFA_Rescue Substrate N-Boc-Alcohol Intermediate Amine-TFA Salt + O-TFA Ester (Impurity) Substrate->Intermediate TFA/DCM Rescue Rescue Step: MeOH / NH4OH (pH 9) Intermediate->Rescue Hydrolysis Product Clean Amino-Alcohol Rescue->Product

Figure 2: The mandatory "Rescue Step" in TFA deprotection of amino alcohols.

Protocol:
  • Deprotection: Dissolve substrate in DCM.[1][2] Add TFA (ratio 1:1 v/v DCM:TFA). Stir at RT for 1–2 hours.[2]

  • Concentration: Evaporate volatiles in vacuo.

    • Checkpoint: At this stage, LCMS will likely show two peaks: Product [M+H]⁺ and Product+96 [M+H+CF₃CO]⁺.

  • The Rescue (Hydrolysis):

    • Redissolve the residue in Methanol (MeOH) .

    • Add 25% Aqueous Ammonium Hydroxide (NH₄OH) dropwise until pH ~9–10.

    • Stir for 30 minutes at RT.

    • Verification: Check LCMS to ensure the +96 mass peak has disappeared.

  • Purification (SCX):

    • Load the methanolic solution onto a Strong Cation Exchange (SCX-2) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2.0 M NH₃ in MeOH .

  • Isolation: Concentrate the ammonia fraction to obtain the free base.

Comparative Data Analysis

FeatureMethod A (HCl/Dioxane)Method B (TFA/DCM)
Product Form Hydrochloride Salt (Solid)Free Base (Oil/Solid)
Purity Profile High (>95%)Moderate (Risk of TFA ester)
Workup Type Filtration / TriturationSCX Column / Evaporation
Water Risk Low (Anhydrous)High (Avoid aqueous extraction)
Stability Excellent (Months at 4°C)Poor (Prone to oxidation/CO₂)

Troubleshooting & Critical Parameters

Issue: Product Loss during Workup
  • Cause: The 2-azabicyclo[3.1.1]heptane-1-methanol is highly polar (LogP < 0).

  • Solution: NEVER perform a standard Water/DCM extraction. The amine will partition into the water. Use evaporation or SCX resins only.

Issue: "Missing" NMR Signals
  • Cause: Conformational rigidity of the bridged system can cause signal broadening in NMR, especially for protons near the bridgehead nitrogen.

  • Solution: Run NMR at elevated temperature (40–50°C) or in DMSO-d6 to sharpen peaks.

Issue: Mass Spec Artifact (+96 Da)
  • Cause: O-Trifluoroacetylation of the primary alcohol.

  • Solution: Apply the "Rescue Step" (Method B, Step 3). Do not proceed to coupling until this mass peak is gone, as the ester will cap nucleophilic sites.

References

  • Boc Deprotection Mechanisms & Side Reactions

    • Han, G., et al. "Trifluoroacetic Acid-Mediated Solid-Phase Synthesis of Amino Alcohols." Journal of Organic Chemistry, 2021 .[3]

    • Note: Discusses the formation of TFA esters in serine/threonine derivatives, analogous to this substr
  • Synthesis of Azabicyclo[3.1.

    • Lysenko, I. L., et al. "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates."[4] Journal of Organic and Pharmaceutical Chemistry, 2024 .

    • Context: Provides scale-up procedures for related bridged bicyclic amines and handling of vol
  • General Deprotection Protocols: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons. Standard reference for acid stability of Boc groups.
  • Physical Properties & Handling

    • PubChem Compound Summary for 2-azabicyclo[3.1.1]heptane-1-methanol.

    • Verific

Sources

Application

Application Note: The 2-Azabicyclo[3.1.1]heptane Scaffold and Modern Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-azabicyclo[3.1.1]heptane framework is a conformationally rigid scaffold of significant interest in medicinal chemistry, often utilized as a b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[3.1.1]heptane framework is a conformationally rigid scaffold of significant interest in medicinal chemistry, often utilized as a bioisostere for aromatic rings to explore novel chemical space. While the specific use of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol as a direct catalyst or reagent for amide bond formation is not documented in the current scientific literature, the synthesis of its core structure and the general principles of amide coupling are of paramount importance to drug discovery professionals. This technical guide provides a comprehensive overview of the synthesis of 2-azabicyclo[3.1.1]heptane derivatives and details robust, field-proven protocols for amide bond formation, a cornerstone reaction in pharmaceutical development.

Part 1: Synthesis and Significance of the 2-Azabicyclo[3.1.1]heptane Scaffold

The "escape from flatland" in drug design emphasizes the move from planar, aromatic structures to three-dimensional bioisosteres to improve physicochemical and pharmacological properties. The bridged bicyclic structure of 2-azabicyclo[3.1.1]heptane offers a rigid framework that can present substituents in well-defined spatial orientations, making it a valuable building block for novel therapeutics.[1][2] Recent research has explored its potential in developing orexin receptor antagonists and other neurologically active agents.[3][4]

Synthetic Approaches to the 2-Azabicyclo[3.1.1]heptane Core

The synthesis of the 2-azabicyclo[3.1.1]heptane skeleton is a non-trivial endeavor, with several innovative strategies emerging in recent years.

1. Annulations of Bicyclo[1.1.0]butanes (BCBs) with Vinyl Azides:

A practical and divergent approach involves the reaction of readily accessible vinyl azides with bicyclo[1.1.0]butanes (BCBs).[2] This methodology can be tuned to produce either 2- or 3-azabicyclo[3.1.1]heptenes through catalyst control. For the synthesis of the 2-aza scaffold, a Ti(III)-catalyzed (3+3) annulation is employed. This method demonstrates good functional group tolerance and has been successfully applied in scale-up reactions.[1][2]

2. From Cyclobutanone Derivatives:

An alternative strategy commences with cyclobutanone derivatives. This route involves a dynamic addition-intramolecular substitution sequence to construct the bicyclic core.[5] This approach provides access to a variety of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, which can be further elaborated into other functionalized derivatives.[5]

3. Intramolecular Cyclization:

Intramolecular cyclization strategies are also employed, often starting from appropriately substituted cyclopentane or piperidine precursors. These methods rely on a key nucleophilic attack to form the bicyclic ring system.[6]

The tert-butoxycarbonyl (Boc) protecting group is commonly installed on the nitrogen atom of the azabicyclo[3.1.1]heptane core to facilitate further functionalization. This is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7][8]

Part 2: A Guide to Modern Amide Bond Formation

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[9] The direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.[10]

Mechanism of Amide Bond Formation: The Role of Coupling Reagents

The general strategy for amide bond formation involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl group for nucleophilic attack by the amine.[11] This is achieved using a "coupling reagent."

Amide Bond Formation Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Amine Amine R'-NH₂ Amide Amide (R-CO-NHR') Tetrahedral_Intermediate->Amide - Leaving Group

Caption: General workflow for amide bond formation.

Common Classes of Coupling Reagents and Protocols

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the electronic properties of the amine, the risk of racemization, and the desired scale of the reaction.

1. Carbodiimides (e.g., DCC, DIC, EDC)

Carbodiimides are widely used for their efficiency and cost-effectiveness.[10][12] Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common choices. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive.

  • Trustworthiness Insight: A major drawback of carbodiimide-mediated coupling is the potential for racemization of chiral carboxylic acids (especially α-amino acids). To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are almost always included.[11][12] These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to racemization and couples efficiently with the amine.

Carbodiimide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate Highly Reactive RCOOH->O_acylisourea + DIC DIC DIC (Carbodiimide) DIC->O_acylisourea Active_Ester HOBt Active Ester Less Racemization O_acylisourea->Active_Ester + HOBt Amide Amide Product O_acylisourea->Amide + Amine (Direct Path, Risk of Racemization) Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt (Additive) HOBt->Active_Ester Active_Ester->Amide + Amine (Safer Path) Amine Amine (R'-NH₂) Amine->Amide

Caption: Carbodiimide coupling with an HOBt additive to minimize racemization.

Protocol: General Amide Coupling using DIC/OxymaPure®

Reagent/ComponentStoichiometry (Equivalents)Purpose
Carboxylic Acid1.0Substrate
Amine1.0 - 1.2Substrate
DIC1.1 - 1.3Coupling Reagent
OxymaPure®1.1 - 1.3Additive (reduces racemization)
Base (e.g., DIPEA, NMM)1.0 - 2.0Scavenges acid byproducts
Solvent (e.g., DMF, DCM)-Reaction Medium

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq.), OxymaPure® (1.1 eq.), and the amine (1.0 eq.) in anhydrous DMF, add the base (e.g., DIPEA, 2.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

2. Aminium/Uronium and Phosphonium Reagents (e.g., HATU, HBTU, PyBOP)

These reagents are highly efficient and are often the go-to choice for difficult couplings, including those involving sterically hindered amino acids or the synthesis of peptides.[13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective.[13]

  • Expertise & Experience: These reagents are generally more expensive than carbodiimides but offer faster reaction times and higher yields for challenging substrates. They are pre-activated and react with the carboxylic acid to form an active ester in situ, which then couples with the amine.

Protocol: Amide Coupling for Hindered Substrates using HATU

Reagent/ComponentStoichiometry (Equivalents)Purpose
Carboxylic Acid1.0Substrate
Amine1.0 - 1.2Substrate
HATU1.1 - 1.2Coupling Reagent
Base (e.g., DIPEA, 2,4,6-collidine)2.0 - 3.0Activates HATU and scavenges acid
Solvent (e.g., DMF, NMP)-Reaction Medium

Step-by-Step Methodology:

  • In a dry flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add the base (e.g., DIPEA, 2.0 eq.) and stir for 5-10 minutes to allow for pre-activation (formation of the active ester).

  • Add the amine (1.0 eq.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup and purification are performed as described in the carbodiimide protocol.

Alternative Strategies for Challenging Couplings

For particularly difficult amide bond formations, such as those involving electron-deficient amines or extremely hindered substrates, alternative methods may be necessary. One such powerful technique is the in situ formation of acyl fluorides from carboxylic acids using reagents like cyanuric fluoride, followed by reaction with the amine, often at elevated temperatures.[9]

Part 3: The Role of Amino Alcohols in Synthesis

While 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol is not established as a coupling reagent, β-amino alcohols are a crucial class of molecules in organic synthesis.[14] They are prevalent in natural products, pharmaceuticals, and are widely used as chiral auxiliaries and ligands in asymmetric catalysis.[15][16] Their synthesis is a well-studied area, with common routes including the ring-opening of epoxides with amines.[17][18] More recently, oxidative coupling methods using alcohols and amines, catalyzed by transition metals, have emerged as a green alternative for amide synthesis, though this typically involves simple alcohols rather than complex bicyclic structures.[19][20]

Conclusion

The 2-azabicyclo[3.1.1]heptane scaffold represents a valuable building block for the development of novel, three-dimensional therapeutics. While the direct application of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol in amide bond formation is not a recognized protocol, a thorough understanding of the synthesis of this and similar scaffolds, combined with a mastery of modern amide coupling techniques, provides researchers with the necessary tools to advance their drug discovery programs. The protocols and mechanistic insights provided herein serve as a practical guide for the synthesis of complex molecules central to the pharmaceutical sciences.

References

  • Patent literature on 2-azabicyclo[3.1.1]heptane derivatives as orexin receptor antagonists. (Source: Various patents, e.g., WO2024128305A1)
  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society, 2024. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI, 2022. [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 2024. [Link]

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed, 2024. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry, 2024. [Link]

  • 2-azabicyclo[3.1.1]heptane compound.
  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts, 2012. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. National Institutes of Health. [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva Portal. [Link]

  • Powerful Amide Synthesis from Alcohols and Amines under Aerobic Conditions Catalyzed by Gold or Gold/Iron, -Nickel or -Cobalt Nanoparticles. Journal of the American Chemical Society, 2011. [Link]

  • Synthesis of novel 2-azabicyclo[3.1.1]heptane-5-carboxylic acid. Sci-Hub. [Link]

  • EXTENDED ABSTRACT. Open Access Journals. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 2016. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015. [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science. [Link]

  • Rearrangement of β-aminoalcohol and application to the synthesis of biologically active compounds. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols for Asymmetric Synthesis and Catalysis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals This document provides an in-depth technical guide on the principles and practical applications of asymmetric synthesis and cataly...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical guide on the principles and practical applications of asymmetric synthesis and catalysis. It is designed for researchers, scientists, and drug development professionals who seek to control the three-dimensional arrangement of atoms in molecules—a critical factor in modern chemistry and pharmacology. We will move from foundational concepts to detailed, field-proven protocols for key transformations, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

The Central Role of Chirality in Modern Science

Chirality, derived from the Greek word for "hand" (cheir), describes molecules that are non-superimposable mirror images of each other, known as enantiomers.[1][2] Biological systems, including the enzymes, receptors, and DNA that govern life, are inherently chiral.[3][4] This means they often interact differently with each enantiomer of a chiral drug molecule. One enantiomer (the eutomer) may elicit a desired therapeutic effect, while the other (the distomer) could be inactive or, in the worst cases, cause severe adverse effects. The infamous thalidomide tragedy of the 1960s serves as a stark reminder of this principle, where one enantiomer was an effective sedative while the other was a potent teratogen.[1][5]

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines, emphasizing the development of single-enantiomer drugs to ensure safety, efficacy, and specificity.[4][6][7] This regulatory landscape has made asymmetric synthesis—the art of selectively producing one enantiomer over the other—a cornerstone of the pharmaceutical and fine chemical industries.[1]

Fundamentals of Asymmetric Catalysis

Asymmetric synthesis is a reaction that converts an achiral starting material into a chiral product in such a way that one enantiomer is produced in excess.[8][9] While several strategies exist, asymmetric catalysis is the most elegant and economically viable approach.[8] It utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product, a process recognized with the 2001 Nobel Prize in Chemistry awarded to William S. Knowles, Ryoji Noyori, and K. Barry Sharpless for their work on chirally catalyzed hydrogenation and oxidation reactions.[10][11]

Key performance indicators in this field include:

  • Enantiomeric Excess (ee): A measure of the purity of the chiral product, calculated as |(% Major Enantiomer - % Minor Enantiomer)|.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes deactivated.

  • Turnover Frequency (TOF): The TON per unit of time, reflecting the catalyst's efficiency.

The "magic" of asymmetric catalysis lies in the chiral catalyst, which creates a transient, diastereomeric intermediate with the achiral substrate. These diastereomeric transition states have different energy levels, meaning one is formed faster than the other, leading to a kinetic preference for one of the final enantiomeric products.

Application Note I: Asymmetric Hydrogenation of Prochiral Ketones

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols, which are valuable building blocks in drug synthesis. The work of Ryoji Noyori on ruthenium-based catalysts revolutionized this field, providing a highly efficient route to enantiomerically enriched products.[12]

Scientific Principle & Causality

The Noyori-type asymmetric hydrogenation utilizes a Ru(II) catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand. The reaction typically proceeds via a metal-ligand bifunctional mechanism. The NH group on the diamine ligand and the Ru-H hydride act in concert. The substrate (ketone) coordinates to the ruthenium center, and hydrogen is transferred from the metal hydride to the carbonyl carbon while a proton is transferred from the amine ligand to the carbonyl oxygen in a six-membered transition state. The precise steric and electronic arrangement of the chiral ligands around the metal center dictates which face of the ketone is presented for hydrogenation, thereby controlling the stereochemical outcome.

Workflow Diagram: Asymmetric Hydrogenation

The following diagram outlines the typical laboratory workflow for performing a catalytic asymmetric hydrogenation.

G cluster_reaction Reaction cluster_analysis Workup & Analysis prep_reagents Prepare & Degas Substrate/Solvent reaction_setup Assemble Reactor Under Inert Atmosphere prep_reagents->reaction_setup prep_catalyst Prepare Catalyst Solution in Glovebox add_reagents Add Substrate, Solvent, & Catalyst Solution prep_catalyst->add_reagents reaction_setup->add_reagents pressurize Pressurize with H2 (e.g., 10-50 atm) add_reagents->pressurize run_reaction Stir at Controlled Temp (e.g., 25-50°C) pressurize->run_reaction workup Vent, Quench, & Purify (e.g., Column Chromatography) run_reaction->workup analysis Determine Yield & Enantiomeric Excess (ee%) workup->analysis

Caption: General workflow for a catalytic asymmetric hydrogenation experiment.

Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol describes the synthesis of (R)-1-phenylethanol from acetophenone using a commercially available Ru(II) catalyst.

Materials:

  • Substrate: Acetophenone (high purity)

  • Catalyst: (R,R)-RuCl[(p-cymene)]-TsDPEN

  • Hydrogen Source: High-purity H₂ gas

  • Solvent: 2-Propanol (anhydrous, degassed)

  • Activating Base: Potassium tert-butoxide (t-BuOK)

  • Equipment: High-pressure autoclave/reactor, Schlenk line, glovebox, magnetic stirrer, temperature controller.

Step-by-Step Methodology:

  • Reactor Preparation: Thoroughly dry the high-pressure reactor and all glassware. Assemble the reactor and purge with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Reagent Preparation (Inside a Glovebox):

    • Weigh the catalyst, (R,R)-RuCl[(p-cymene)]-TsDPEN (Substrate:Catalyst ratio = S/C 2000:1).

    • Weigh the base, potassium tert-butoxide (1 mol% relative to the substrate).

    • Dissolve both the catalyst and base in a small amount of degassed 2-propanol.

  • Reaction Setup:

    • Under a positive flow of inert gas, charge the reactor with acetophenone.

    • Add degassed 2-propanol to achieve the desired concentration (e.g., 0.5 M).

    • Using a cannula or syringe, transfer the catalyst/base solution from the glovebox into the reactor.

    • Seal the reactor securely.

  • Running the Reaction:

    • Remove the reactor from the inert atmosphere and place it in the heating/stirring station.

    • Purge the reactor headspace with H₂ gas 3-5 times to remove any residual inert gas.

    • Pressurize the reactor to the target pressure (e.g., 20 atm H₂).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40°C).

    • Monitor the reaction progress by checking H₂ uptake or by taking aliquots (if the reactor allows) for GC/TLC analysis.

  • Workup and Purification:

    • After completion (typically 2-4 hours), cool the reactor to room temperature.

    • CAUTION: Carefully and slowly vent the excess H₂ pressure in a well-ventilated fume hood.

    • Open the reactor and quench the reaction by adding a small amount of water.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1-phenylethanol.

  • Analysis:

    • Determine the isolated yield.

    • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Data & Troubleshooting
ParameterTypical RangeRationale & Troubleshooting
S/C Ratio 1,000 - 10,000A higher ratio is more economical but may require longer reaction times. If conversion is low, consider a lower S/C ratio.
H₂ Pressure 10 - 80 atmHigher pressure increases H₂ concentration, often accelerating the reaction. Low conversion can sometimes be improved by increasing pressure.
Temperature 25 - 60 °CHigher temperatures increase the reaction rate but may negatively impact enantioselectivity (ee). An optimal temperature balances rate and selectivity.
Base 1-2 mol%The base is required to generate the active Ru-hydride species. If the reaction is sluggish, ensure the base is fresh and anhydrous.
Solvent Alcohols (IPA, EtOH)The solvent can act as a proton source and influence catalyst solubility and activity. Must be anhydrous and oxygen-free.

Application Note II: Asymmetric Epoxidation of Allylic Alcohols

The Sharpless Asymmetric Epoxidation allows for the highly enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[13] These products are exceptionally versatile chiral building blocks. The reaction's predictability and high enantioselectivity make it a cornerstone of modern organic synthesis.

Scientific Principle & Causality

The reaction employs a catalytic amount of titanium tetraisopropoxide [Ti(OⁱPr)₄] and a stoichiometric chiral ligand, either diethyl L-(+)-tartrate (DET) or diisopropyl L-(+)-tartrate (DIPT). Tert-butyl hydroperoxide (TBHP) serves as the oxidant.

In the catalytic cycle, two molecules of the tartrate ligand bind to the titanium center, forming a chiral C₂-symmetric complex. The allylic alcohol substrate displaces one of the isopropoxide groups on the titanium, leading to a well-defined arrangement of the substrate in the chiral environment of the catalyst. The TBHP then coordinates to the titanium and delivers its oxygen atom to one specific face of the double bond, directed by the tartrate ligand. The choice of tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, making the stereochemical outcome highly predictable.

Diagram: Sharpless Epoxidation Mnemonic

The stereochemical outcome can be predicted by a simple mnemonic.

Caption: Mnemonic for predicting the stereochemistry of Sharpless epoxidation.

Protocol: Asymmetric Epoxidation of Geraniol

This protocol describes the synthesis of (2S,3S)-2,3-epoxygeraniol.

Materials:

  • Substrate: Geraniol (high purity)

  • Catalyst/Ligand: Titanium(IV) isopropoxide [Ti(OⁱPr)₄] and L-(+)-Diethyl tartrate (L-(+)-DET)

  • Oxidant: Tert-butyl hydroperoxide (TBHP) solution in decane (e.g., 5.5 M, anhydrous)

  • Solvent: Dichloromethane (DCM, anhydrous)

  • Additive: Powdered 4Å molecular sieves (activated)

  • Equipment: Round-bottom flask, magnetic stirrer, cooling bath (e.g., dry ice/acetone).

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add activated 4Å molecular sieves.

  • Solvent Addition: Add anhydrous DCM and cool the flask to -20 °C using a cooling bath.

  • Catalyst Formation:

    • While stirring, add L-(+)-Diethyl tartrate to the cold DCM.

    • Slowly add titanium(IV) isopropoxide. The solution should remain a clear, pale yellow. Stir for 10 minutes to allow for complex formation.

  • Substrate Addition: Add the geraniol substrate to the reaction mixture. Stir for an additional 20 minutes at -20 °C.

  • Oxidation:

    • Slowly add the anhydrous TBHP solution dropwise via syringe over 15-20 minutes. CAUTION: The addition is exothermic; maintain the internal temperature below -15 °C.

    • After the addition is complete, seal the flask and store it in a freezer at approximately -20 °C for the reaction to proceed. The reaction time can vary (4-24 hours).

  • Workup:

    • Quench the reaction by adding water. A biphasic mixture will form.

    • Warm the mixture to room temperature and stir for 1 hour.

    • Add a 30% aqueous solution of NaOH saturated with NaCl and continue stirring for 30-60 minutes until the aqueous layer is clear.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify the crude product via silica gel column chromatography.

    • Determine the yield and confirm the structure by NMR and IR spectroscopy.

    • Determine the enantiomeric excess (ee) by converting the epoxide to a diastereomeric derivative (e.g., via reaction with a chiral amine) and analyzing by NMR, or by using chiral HPLC.

References

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [No Source Found]
  • The importance of chirality in API development. Veranova[Link]

  • What is catalytic asymmetric synthesis?. Nobel Prize Outreach AB[Link]

  • Catalysis is focus of 2001 Nobel Prize in Chemistry. [No Source Found]
  • The Nobel Prize in Chemistry 2001. Nobel Prize Outreach AB[Link]

  • Asymmetric Catalysis: Science and Opportunities (Nobel Lecture 2001). ResearchGate[Link]

  • Asymmetric Synthesis: Partial and Absolute. Pharmaguideline[Link]

  • The Significance of Chirality in Drug Design and Development. National Center for Biotechnology Information[Link]

  • Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia[Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo[Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI[Link]

  • Asymmetric Heterogeneous Catalysis: Transfer of Molecular Principles to Nanoparticles by Ligand Functionalization. ACS Publications[Link]

  • Asymmetric Synthesis. [No Source Found]
  • The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing[Link]

  • Concise Introduction to Asymmetric Synthesis. chem.iitb.ac.in[Link]

  • The Nobel Prize in Chemistry 2001. Kungl. Vetenskapsakademien[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Azabicyclo[3.1.1]heptane Derivatives

Welcome to the dedicated technical support resource for the chromatographic purification of 2-azabicyclo[3.1.1]heptane derivatives. This guide is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the chromatographic purification of 2-azabicyclo[3.1.1]heptane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this unique class of bicyclic amines. The inherent basicity and structural rigidity of the 2-azabicyclo[3.1.1]heptane core present specific challenges in column chromatography, primarily related to peak shape and recovery.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and practical field experience. Our goal is to empower you to diagnose and solve purification issues, leading to higher purity, better yield, and more efficient workflows.

Troubleshooting Guide: Conquering Common Purification Hurdles

This section addresses the most common problems encountered during the column chromatography of 2-azabicyclo[3.1.1]heptane derivatives. Each issue is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.

Issue 1: Severe Peak Tailing and Poor Resolution

Q: I'm running a silica gel column, but my target compound is coming off as a broad, tailing peak, leading to poor separation from impurities. What's causing this and how can I fix it?

A: This is the most prevalent issue when purifying basic compounds like 2-azabicyclo[3.1.1]heptane derivatives on standard silica gel.

Root Cause Analysis: The core of the problem lies in the interaction between the basic nitrogen atom in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] These silanol groups can protonate the amine, leading to strong ionic interactions that cause the compound to "stick" to the stationary phase. This results in a slow, uneven elution process, manifesting as a tailing peak.[1][3] This secondary interaction mechanism disrupts the desired partitioning equilibrium, which is essential for sharp, symmetrical peaks.[1]

Solutions Workflow:

G cluster_0 Troubleshooting Peak Tailing start Observe Severe Peak Tailing step1 Introduce a Basic Modifier (e.g., Triethylamine) step2 Optimize Modifier Concentration (0.1% to 2% v/v) step3 Consider Alternative Stationary Phase step4 Option A: Alumina (Basic) step5 Option B: Chemically Modified Silica (Amino- or Cyano-propyl) end Achieve Symmetrical Peak

Detailed Protocols:

1. Incorporate a Basic Mobile Phase Additive: The most direct way to mitigate silanol interactions is to add a small amount of a competing base to your mobile phase.[2][4] Triethylamine (TEA) is the most common choice.

  • Mechanism: TEA is a stronger base than many 2-azabicyclo[3.1.1]heptane derivatives and will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.[2][5] This allows your analyte to elute based on its polarity with minimal secondary interactions, resulting in a much sharper, more symmetrical peak.

  • Protocol:

    • Prepare your chosen eluent system (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol).

    • To the final mobile phase mixture, add triethylamine to a final concentration of 0.1% to 1% by volume. In some challenging cases, up to 2% may be required.[6]

    • Equilibrate your column with this modified mobile phase before loading your sample. Note: Diethylamine can sometimes be more effective than triethylamine due to its slightly stronger basicity.[5]

2. Switch to a Less Acidic Stationary Phase: If adding a basic modifier is undesirable (e.g., it complicates product work-up) or ineffective, changing the stationary phase is the next logical step.

  • Option A: Alumina: Alumina is available in neutral, acidic, and basic grades. For purifying amines, basic alumina is an excellent choice as its surface is not populated with acidic silanol groups.

  • Option B: Amino- or Cyano-Bonded Silica: These are modified silica gels where the surface silanols are functionalized with aminopropyl or cyanopropyl groups.[7][8] These phases are less acidic than bare silica and can offer improved peak shape for basic compounds.

Issue 2: Compound Irreversibly Sticking to the Column or Low Recovery

Q: My compound won't elute from the silica column, even with a very polar solvent system like 20% methanol in dichloromethane. I'm experiencing very low mass recovery. What should I do?

A: This is an extreme case of the silanol interaction problem described above. The interaction is so strong that the compound is essentially irreversibly bound to the silica.

Root Cause Analysis: Highly basic 2-azabicyclo[3.1.1]heptane derivatives or those with multiple basic centers can form very strong ionic bonds with the silica surface. In some cases, the acidic nature of the silica gel can also cause degradation of sensitive compounds.[9]

Solutions Workflow:

G cluster_1 Troubleshooting Low Recovery start Compound Irreversibly Adsorbed step1 Pre-treat the Silica Gel step2 Slurry silica in mobile phase containing 1-2% TEA step3 Load Sample via 'Dry Loading' Technique step4 Adsorb crude product onto a small amount of silica or Celite step5 Switch to Reversed-Phase Chromatography end Successful Elution & Recovery

Detailed Protocols:

1. Pre-neutralize the Column: Before packing your column, you can neutralize the silica gel.

  • Protocol:

    • Prepare a slurry of your silica gel in a low-polarity solvent (e.g., hexanes).

    • Add 1-2% triethylamine to the slurry and stir for 15-20 minutes.

    • Pack the column with this neutralized slurry.

    • Ensure your mobile phase also contains 0.5-1% triethylamine to maintain the neutralized state of the stationary phase.[6]

2. Employ Dry Loading: If your compound is sparingly soluble in the initial mobile phase, it can precipitate at the top of the column, leading to broad bands and poor recovery. Dry loading avoids this issue.

  • Protocol:

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane, methanol).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[10]

    • Gently load this powder onto the top of your prepared column.[10] This ensures the compound is evenly distributed and avoids solubility issues upon loading.[10]

3. Switch to Reversed-Phase Chromatography: For particularly polar or highly basic derivatives, reversed-phase chromatography may be more suitable.

  • Principle: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7] Retention is based on hydrophobic interactions. This mode is generally less susceptible to the strong ionic interactions that plague normal-phase purification of amines.

  • Considerations: You will likely need to add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate your amine, which can improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying my 2-azabicyclo[3.1.1]heptane derivative?

A: The choice depends on the polarity of your specific derivative.

  • For less polar derivatives: Standard silica gel is often sufficient, provided you use a mobile phase additive like triethylamine to suppress tailing.[6][11]

  • For moderately to highly polar derivatives: Consider using basic alumina or a bonded phase like amino-propyl silica.[7][8]

  • For very polar or ionic derivatives: Reversed-phase C18 silica is an excellent option.[7]

Stationary PhasePrimary InteractionBest For...Key Considerations
Silica Gel Polar AdsorptionNon-polar to moderately polar compoundsHighly acidic; almost always requires a basic additive (e.g., TEA) for amines.
Alumina (Basic) Polar AdsorptionBasic compounds, especially aminesLess acidic than silica, good for preventing degradation of sensitive compounds.
Amino/Cyano Silica Tuned PolarityCompounds of intermediate polarityLess acidic than silica, can improve peak shape without additives.[8]
Reversed-Phase (C18) HydrophobicPolar and ionizable compoundsRequires polar mobile phases (water/ACN, water/MeOH); often needs acidic modifiers (TFA, Formic Acid).

Q2: How do I select an appropriate mobile phase?

A: Mobile phase selection is a balance between dissolving your compound and achieving differential retention on the column.

  • Normal Phase (Silica/Alumina): Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate, dichloromethane, or isopropanol.[7] For eluting basic compounds, a small amount of methanol in dichloromethane is a powerful eluent.

  • Reversed Phase (C18): Start with a highly polar mobile phase (e.g., 95% water / 5% acetonitrile) and gradually increase the organic content (acetonitrile or methanol) to elute your compound.[12] Buffers or acid modifiers are often necessary to control pH and achieve good peak shape.[12][13]

Q3: My compound is a chiral 2-azabicyclo[3.1.1]heptane derivative. Can I separate the enantiomers by column chromatography?

A: Yes, but it requires a specialized approach. Standard silica or C18 columns will not separate enantiomers. You must use a Chiral Stationary Phase (CSP).[14] These phases are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. The selection of the appropriate CSP is often empirical and may require screening several different types of chiral columns (e.g., polysaccharide-based, protein-based).[14][15]

Q4: Should I be concerned about the stability of my compound on the column?

A: Yes. The acidic surface of silica gel can potentially cause degradation of acid-sensitive compounds.[9] If you suspect your compound is degrading on the column (e.g., you see new spots appearing in your fractions on TLC), you should take immediate action.

  • Test for Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears, it's likely degrading.

  • Mitigation:

    • Switch to a less acidic stationary phase like basic alumina.

    • Use a mobile phase containing triethylamine to neutralize the silica surface.[6]

    • Work quickly and at a lower temperature if possible.

By understanding the underlying chemical interactions and systematically applying these troubleshooting strategies, you can overcome the challenges associated with the purification of 2-azabicyclo[3.1.1]heptane derivatives and achieve your desired purity with improved efficiency and yield.

References

  • Google Patents. (n.d.). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Vanhinsbergh, C. J., et al. (2022, November 21). Challenges and emerging trends in liquid chromatography-based analyses of mRNA pharmaceuticals. PubMed Central. Retrieved from [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]

  • Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2007, September 12). severe tailing on column. Retrieved from [Link]

  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Retrieved from [Link]

  • ResearchGate. (n.d.). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the...? Retrieved from [Link]

  • MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ACS Publications. (2024, July 11). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC - NIH. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]

  • Chromatography Online. (2015, March 1). Choosing the Right HPLC Stationary Phase. LCGC International. Retrieved from [Link]

  • PubMed. (1986, December 24). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]

  • Reddit. (2024, July 16). Column chromatography issues. r/chemistry. Retrieved from [Link]

  • Molnar Institute. (2017, July 28). Current challenges and future prospects in chromatographic method development for pharmaceutical research. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Restek. (2013, June 20). [16] What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. Retrieved from [Link]

  • Università degli Studi di Pavia. (n.d.). 4H-Dewar. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Azabicycloheptane Boc-Protection Optimization

Topic: Avoiding Side Reactions During Boc-Protection of Azabicycloheptane Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Status: Verified Technical Guide[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Side Reactions During Boc-Protection of Azabicycloheptane Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Status: Verified Technical Guide[1]

Executive Summary: The Strain-Steric Paradox

Protecting the nitrogen of 7-azabicyclo[2.2.1]heptane (and its congeners like 2-azabicyclo[2.2.1]heptane) presents a unique "Strain-Steric Paradox."

  • Nucleophilicity: The amine is secondary and part of a strained bicyclic system.[1] The lone pair is often held in a fixed orientation, theoretically increasing nucleophilicity.[1]

  • Steric Hindrance: The bridgehead nitrogen (in 7-aza systems) or the bridge-adjacent nitrogen (in 2-aza systems) is sterically shielded by the bicyclic cage, significantly retarding the attack on the bulky di-tert-butyl dicarbonate (

    
    ).[1][2]
    

The Core Failure Mode: The most common "side reaction" is actually a non-reaction that leads researchers to apply forcing conditions (heat, excess base), which then triggers:

  • Thermal degradation (Retro-Mannich or Retro-Diels-Alder in unsaturated analogs).[1][2]

  • Isocyanate/Urea formation (via elimination pathways).[1]

  • 
     Hydrolysis  (consuming reagent before protection occurs).[1][2]
    

Diagnostic & Troubleshooting Guide

Module A: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

Boc_Troubleshooting Start Issue: Low Yield or Side Products Check_SM Is Starting Material (SM) Recovered? Start->Check_SM SM_Yes Yes: Incomplete Conversion Check_SM->SM_Yes SM_No No: SM Consumed Check_SM->SM_No Check_Impurity Identify Major Impurity Urea Impurity: Symmetrical Urea Cause: Moisture + Heat Action: Lower Temp, Inert Atm. Check_Impurity->Urea Insoluble White Solid RingOpen Impurity: Ring Opened/Polymer Cause: Lewis Acid or High T Action: Check Workup pH Check_Impurity->RingOpen Complex NMR/Tarr Sterics Cause: Steric Hindrance Action: Add catalyst (DMAP) or switch to Method B SM_Yes->Sterics Anhydrous Conditions Moisture Cause: Boc2O Hydrolysis Action: Dry solvents, increase Boc2O equivalents SM_Yes->Moisture Wet Conditions SM_No->Check_Impurity

Figure 1: Diagnostic logic for azabicycloheptane protection failures.

Module B: Common Side Reactions & Mitigation
Failure ModeSymptomRoot CausePrevention Strategy

Hydrolysis
SM remains;

disappears;

-BuOH peaks in NMR.[1][2]
Moisture in solvent competes with the hindered amine for the anhydride.[1]Use anhydrous DCM or THF.[1] If using aqueous conditions (Method A), use large excess (2-3 eq) of

.[1][2]
Urea Formation Formation of insoluble white precipitate (Bis-urea).[1][2]Reaction temperature

or moisture presence allows amine to attack isocyanate intermediate.[1]
Do not heat above

. Ensure inert atmosphere (

/Ar).
Ring Decomposition Complex mixture; loss of bicyclic protons in NMR.7-azabicyclo[2.2.1]heptane is stable, but unsaturated analogs (heptenes) are prone to retro-reactions under thermal stress.[1][2]Keep reaction at 0°C to RT . Avoid strong Lewis acids during workup.[1]
DMAP-Boc Adduct Pink/Red color in reaction; difficulty purifying.[1][2]DMAP forms a stable salt with

that requires nucleophilic attack to break.[1]
Use only catalytic DMAP (5-10 mol%) .[1][2] Wash organic layer with dilute citric acid or

to remove DMAP.[1]

Optimized Protocols

Method A: The "Schotten-Baumann" (Robust / Scale-Up)

Best for: Simple 7-azabicyclo[2.2.1]heptane salts where anhydrous conditions are difficult to maintain.[1][2]

  • Dissolution: Dissolve the azabicycloheptane salt (e.g., HCl salt) in a 1:1 mixture of THF and Water .

  • Basification: Add 2.5 equiv. of NaOH or

    
    .[1] Ensure pH > 10.
    
  • Reagent Addition: Cool to 0°C. Add 1.5 equiv. of

    
     (dissolved in minimal THF) dropwise.
    
  • Reaction: Warm to Room Temperature (RT) and stir vigorously for 12–18 hours.

    • Note: The biphasic system requires vigorous stirring to ensure phase transfer.[1]

  • Workup: Extract with EtOAc. Wash with brine.[1] Crucial: Do not wash with strong acid (HCl); use 5% citric acid if neutralization is needed.[1][2]

Method B: The "Catalytic Anhydrous" (High Hindrance)

Best for: Sterically crowded derivatives (e.g., C1/C4 substituted analogs) or when water must be avoided.[1]

  • Setup: Flame-dry glassware. Maintain

    
     atmosphere.
    
  • Solvent: Dissolve free amine in anhydrous DCM (0.2 M concentration).

  • Base/Catalyst: Add 1.2 equiv. TEA (Triethylamine) and 0.1 equiv.[1] DMAP (4-Dimethylaminopyridine).[1][2]

    • Why DMAP? It acts as a nucleophilic catalyst, forming an active

      
      -acylpyridinium species that transfers the Boc group to the hindered bridgehead nitrogen more effectively than 
      
      
      
      alone.[1]
  • Addition: Add 1.2 equiv.

    
      at 0°C.[1][2]
    
  • Monitoring: Stir at RT. If conversion is <50% after 4 hours, add another 0.5 equiv.

    
    .[1][2][3][4]
    
  • Quench: Add

    
    -dimethylethylenediamine (0.2 equiv) to scavenge excess 
    
    
    
    before workup (optional, prevents post-workup degradation).[1]

Frequently Asked Questions (FAQs)

Q: My product is decomposing on the silica column. Why? A: N-Boc-azabicycloheptanes are generally stable, but the unprotected amine is highly basic and can streak or decompose.[1][2] If the Boc group is falling off, your silica might be too acidic.[1]

  • Fix: Pre-treat the silica column with 1%

    
     in hexanes to neutralize acidic sites before loading your sample.[1]
    

Q: Can I use HCl/Dioxane to remove the Boc group later? A: Yes, but be careful.[1] While the 7-azabicyclo[2.2.1]heptane ring is robust, the exo/endo stereocenters (if substituted) can sometimes epimerize under harsh acidic conditions if a carbocation intermediate forms.[1] Trifluoroacetic acid (TFA) in DCM (1:4) at 0°C is milder and preferred for this substrate.[1]

Q: I see a peak at


 1.5 ppm in proton NMR that isn't my product. 
A:  This is likely 

-Butanol
(byproduct of hydrolysis) or residual

.[1][2]
  • Test:

    
     has a singlet at ~1.50 ppm.[1][2] The Boc-product usually appears slightly upfield or downfield depending on the conformer.[1] Heating the NMR tube slightly (to 40-50°C) can coalesce rotamers and clarify the spectrum, confirming if it's product or impurity.[1]
    

Q: Why is the bridgehead nitrogen so hard to protect compared to a piperidine? A: It is a matter of trajectory . In piperidine, the nitrogen lone pair can easily rehybridize and accommodate the approach of the electrophile.[1] In 7-azabicyclo[2.2.1]heptane, the nitrogen is "pinned" back by the bridge.[1] The C1 and C4 bridgehead carbons create a "picket fence" steric effect, blocking the approach of the bulky tert-butyl group.[1]

References

  • Synthesis of 7-Azabicyclo[2.2.

    • Title: Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone.[1][2][5]

    • Source:Journal of Organic Chemistry.
    • Context: Describes the fundamental handling of the 7-aza ring system and stability.
    • (Representative link for context).[1][2]

  • Epibatidine Analogs & Boc Protection

    • Title: Synthesis of (+)- and (-)-N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs.[1][2]

    • Source:Journal of Organic Chemistry (Pandey et al.).[1]

    • Context: Provides specific experimental details on protecting the bridgehead nitrogen in enantiopure synthesis.
    • [1][2]

  • General Boc Chemistry & Side Reactions

    • Title: Greene's Protective Groups in Organic Synthesis.[1]

    • Source: Wiley Online Library.[1]

    • Context: Authoritative guide on Boc stability, cleavage, and side reactions (urea formation).[1]

    • [1][2]

  • DMAP Catalysis Mechanism

    • Title: 4-Dimethylaminopyridine (DMAP) as a Highly Active Acylation Agent.[1][2]

    • Source:Chemical Reviews.
    • Context: Explains the mechanism of DMAP catalysis and the risk of side reactions with anhydrides.
    • [1][2]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Azabicyclo[3.1.1]heptanes

Welcome to the technical support center for the stereoselective synthesis of 2-azabicyclo[3.1.1]heptanes. This guide is designed for researchers, scientists, and drug development professionals actively working on the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-azabicyclo[3.1.1]heptanes. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of these valuable bridged bicyclic scaffolds. As bioisosteres of common aromatic and saturated heterocycles, 2-azabicyclo[3.1.1]heptanes are of significant interest in medicinal chemistry.[1][2] However, their synthesis, particularly with stereocontrol, presents unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis. The advice herein is based on established literature and aims to provide both practical solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My cycloaddition reaction to form the 2-azabicyclo[3.1.1]heptane core is giving a low yield. What are the common causes?

A1: Low yields in these cycloaddition reactions can often be attributed to several factors:

  • Substrate Reactivity: The strain and electronic nature of your starting materials, such as bicyclo[1.1.0]butanes (BCBs) or aziridines, are critical.[3] Ensure the purity of your starting materials, as impurities can inhibit catalysts or lead to side reactions.

  • Catalyst Activity: If you are using a Lewis acid or transition metal catalyst, its activity is paramount.[4][5] Ensure the catalyst is not deactivated by moisture or other impurities. Consider using freshly opened or purified catalyst.

  • Reaction Conditions: Temperature, concentration, and solvent can significantly impact the reaction outcome. Some cycloadditions require mild conditions to prevent decomposition of the starting materials or products.[3] A systematic optimization of these parameters is often necessary.

  • Side Reactions: Be aware of potential side reactions, such as oligomerization or rearrangement of the starting materials.[6] Analytical monitoring of the reaction progress (e.g., by ¹H NMR or LC-MS) can help identify the formation of byproducts.

Q2: I am struggling with poor diastereoselectivity in my synthesis. How can I improve it?

A2: Achieving high diastereoselectivity is a common hurdle.[3][7] Here are some strategies to consider:

  • Catalyst Control: The choice of Lewis acid or organocatalyst can have a profound impact on the diastereochemical outcome.[3][8] For instance, scandium triflate (Sc(OTf)₃) has been shown to effectively catalyze the (3+3)-cycloaddition of BCBs and aziridines.[3] Experimenting with a range of catalysts with different steric and electronic properties is recommended.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. A screen of different solvents should be part of your optimization process.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Substrate Control: The steric bulk of substituents on your reactants can direct the stereochemical course of the reaction. Modifying protecting groups or other substituents may be a viable strategy.

Q3: How can I achieve enantiocontrol in the synthesis of 2-azabicyclo[3.1.1]heptanes?

A3: Introducing enantioselectivity is a significant challenge, but several methods have been developed:

  • Chiral Catalysis: The use of chiral Lewis acids or transition metal complexes is a powerful approach.[8][9] For example, copper-catalyzed asymmetric cycloadditions have been reported to furnish enantioenriched 3-azabicyclo[3.1.1]heptanes with high enantioselectivity.[8][10]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively control the stereochemistry of the key bond-forming step. The auxiliary can then be removed in a subsequent step.

  • Resolution: In some cases, a racemic mixture of diastereomers can be separated by chiral chromatography or by derivatization with a chiral resolving agent followed by separation and removal of the agent.

Troubleshooting Guides

Guide 1: Issues in (3+3) Cycloadditions of Bicyclo[1.1.0]butanes (BCBs) and Aziridines

Problem: Low diastereoselectivity or the formation of multiple isomers in the Lewis acid-catalyzed (3+3) cycloaddition of BCBs with aziridines.

Causality: The stereochemical outcome of this reaction is determined by the geometry of the transition state, which is influenced by the coordination of the Lewis acid to the reactants and the steric interactions between the substituents. Poor selectivity suggests that the energy difference between the competing transition states is small.

Troubleshooting Protocol:

  • Catalyst Screening:

    • Hypothesis: Different Lewis acids will exhibit varying degrees of steric and electronic influence on the transition state.

    • Action: Screen a panel of Lewis acids. A good starting point includes Sc(OTf)₃, B(C₆F₅)₃, and other common triflates (e.g., Yb(OTf)₃, Cu(OTf)₂).[3][4]

  • Solvent Optimization:

    • Hypothesis: The solvent can affect the solubility of the catalyst and reactants, as well as stabilize or destabilize different transition states.

    • Action: Evaluate a range of solvents with varying polarities and coordinating abilities, such as 1,4-dioxane, dichloromethane (DCM), and toluene.[4]

  • Temperature Control:

    • Hypothesis: Lowering the reaction temperature will increase the energy barrier for the formation of the less stable diastereomer.

    • Action: Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the diastereomeric ratio (d.r.).

  • Protecting Group Modification:

    • Hypothesis: The steric bulk of the protecting group on the aziridine nitrogen can influence the facial selectivity of the cycloaddition.

    • Action: If synthetically feasible, try using a bulkier or more rigid protecting group (e.g., tosyl vs. nosyl).

Data Summary: Lewis Acid Catalysis in (3+3) Cycloaddition

Catalyst (mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
B(C₆F₅)₃ (20)1,4-dioxane3721-91Stereospecific[4]
Sc(OTf)₃-MildSmooth-[3]

Note: Dashes indicate that specific quantitative data was not provided in the cited abstract.

Guide 2: Challenges in Intramolecular Cycloadditions

Problem: Low yields or competing side reactions in the intramolecular [2+2] cycloaddition for the synthesis of 2-azabicyclo[3.1.1]heptanes.

Causality: The success of intramolecular cycloadditions is highly dependent on the conformational pre-organization of the substrate to favor the desired cyclization pathway over intermolecular reactions or decomposition. For photochemical reactions, the triplet energy of the photosensitizer is also critical.

Troubleshooting Protocol:

  • Substrate Design:

    • Hypothesis: The length and flexibility of the tether connecting the reacting moieties are crucial for effective cyclization.

    • Action: If possible, modify the tether to introduce conformational rigidity (e.g., using cyclic structures or bulky substituents) that pre-organizes the substrate for the desired cycloaddition.

  • Reaction Conditions for Photochemical Cycloadditions:

    • Hypothesis: The choice of photosensitizer and reaction concentration are key parameters.

    • Action:

      • Screen different photosensitizers with varying triplet energies.

      • Perform the reaction under high dilution conditions to minimize intermolecular side reactions.

  • Catalyst Choice for Metal-Catalyzed Cycloadditions:

    • Hypothesis: The nature of the metal catalyst and its ligands dictates the reactivity and selectivity.

    • Action: For ruthenium-catalyzed [2+2] cycloadditions of allene-enes, ensure the use of an appropriate Grubbs-type catalyst.[11][12]

Experimental Workflows and Diagrams

Workflow 1: General Procedure for Lewis Acid-Catalyzed (3+3) Cycloaddition
  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the bicyclo[1.1.0]butane derivative and the aziridine derivative.

  • Dissolve the starting materials in the anhydrous solvent of choice (e.g., 1,4-dioxane).

  • Add the Lewis acid catalyst (e.g., B(C₆F₅)₃ or Sc(OTf)₃) portion-wise at the desired reaction temperature.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 2-azabicyclo[3.1.1]heptane diastereomer.

Diagram: Proposed Mechanism for Lewis Acid-Catalyzed (3+3) Cycloaddition

G cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Ring Closure BCB Bicyclo[1.1.0]butane Activated_BCB Activated BCB Complex BCB->Activated_BCB Coordination Aziridine Aziridine Lewis_Acid Lewis Acid (e.g., B(C₆F₅)₃) Lewis_Acid->Activated_BCB Intermediate Zwitterionic Intermediate Activated_BCB->Intermediate Nucleophilic Attack Aziridine->Intermediate Product 2-Azabicyclo[3.1.1]heptane Intermediate->Product Intramolecular Cyclization

Caption: Lewis acid activation of BCB followed by nucleophilic attack and cyclization.

Workflow 2: Ring-Closing Metathesis (RCM) Approach

Diagram: RCM for Bicyclic Systems

G Substrate Acyclic Diene Precursor Conformer_A Diequatorial Conformer (Favors Intermolecular CM) Substrate->Conformer_A Conformational Equilibrium Conformer_B Diaxial Conformer (Favors Intramolecular RCM) Substrate->Conformer_B Conformational Equilibrium CM_Product Oligomers/Polymers Conformer_A->CM_Product Cross Metathesis RCM_Product 2-Azabicyclo[3.1.1]heptene Conformer_B->RCM_Product Ring-Closing Metathesis Catalyst Ru Catalyst (e.g., Grubbs II) Catalyst->Conformer_A Catalyst->Conformer_B

Caption: Conformational control in RCM for bicyclic synthesis.[13]

References

  • Studer, A. et al. (2024). Formal [2σ +2σ]-Cycloaddition of Aziridines with Bicyclo[1.1.0]butanes: Access to Enantiopure 2-Azabicyclo[3.1.1]heptane Derivatives. J. Am. Chem. Soc., 146, 27204–27212. [Link]

  • Li, W. et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. J. Am. Chem. Soc.[Link]

  • Grygorenko, O. O. et al. (2023). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • Werz, D. et al. (2024). Diastereoselective dearomative cycloaddition of bicyclobutanes with pyridinium ylides: a modular approach to multisubstituted azabicyclo[3.1.1]heptanes. ResearchGate. [Link]

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • Feng, J.-J. et al. (2024). Enantioselective Dearomatizing Formal (3+3) Cycloadditions of Bicyclobutanes with Aromatic Azomethine Imines: Access to Fused 2,3-Diazabicyclo[3.1.1]heptanes. ChemRxiv. [Link]

  • Li, W. et al. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. J. Am. Chem. Soc.[Link]

  • NIH. (n.d.). Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. PMC. [Link]

  • Aggarwal, V. K. et al. (2025). Synthesis of 6-Azabicyclo[3.1.1]heptanes Through Light-Mediated Intramolecular [2+2] Cycloaddition. Synfacts. [Link]

  • Grygorenko, O. O. et al. (2025). Synthesis and Physicochemical Characterization of 2-Azabicyclo[3.2.0]heptane Building Blocks. ResearchGate. [Link]

  • ResearchGate. (2025). Beyond Bioisosteres: Divergent Synthesis of Azabicyclohexanes and Cyclobutenyl Amines from Bicyclobutanes. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
  • Li, W. et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. J. Am. Chem. Soc.[Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. ResearchGate. [Link]

  • Grygorenko, O. O. et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Li, W. et al. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. PubMed. [Link]

  • Arisawa, M. et al. (2016). Nonmetathesis Heterocycle Formation by Ruthenium-Catalyzed Intramolecular [2 + 2] Cycloaddition of Allenamide-enes to Azabicyclo[3.1.1]heptanes. ACS Catalysis. [Link]

  • PubMed. (2025). Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C-C/C-N Bond Cross-Exchange Reaction between Bicyclobutanes and Diaziridines. PubMed. [Link]

  • ResearchGate. (2012). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. [Link]

  • Università degli Studi di Pavia. (n.d.). 4H-Dewar. Università degli Studi di Pavia. [Link]

  • ACS Publications. (n.d.). Nonmetathesis Heterocycle Formation by Ruthenium-Catalyzed Intramolecular [2 + 2] Cycloaddition of Allenamide-enes to Azabicyclo[3.1.1]heptanes. ACS Catalysis. [Link]

  • Wiley Online Library. (n.d.). Conformational Bias by a Removable Silyl Group: Construction of Bicyclo[n.3.1]alkenes by Ring Closing Metathesis. Angewandte Chemie International Edition. [Link]

  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). NIH. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chiral Resolution of 2-Azabicyclo[3.1.1]heptane Enantiomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Chiral 2-Azabicyclo[3.1.1]heptane The 2-azabicyclo[3.1.1]heptane scaffold is a rigid, three-dimensional bicyclic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral 2-Azabicyclo[3.1.1]heptane

The 2-azabicyclo[3.1.1]heptane scaffold is a rigid, three-dimensional bicyclic amine that has garnered significant attention in medicinal chemistry. Its constrained conformation makes it a valuable bioisostere for planar aromatic rings, a strategy often termed "escaping from flatland". This structural feature can enhance key drug-like properties, including solubility, metabolic stability, and binding affinity to biological targets. Recent applications have highlighted its role in developing potent orexin receptor agonists, demonstrating its potential in treating neurological disorders.[1]

As with most pharmaceuticals, biological activity is typically isolated to a single enantiomer. Consequently, the provision of enantiomerically pure 2-azabicyclo[3.1.1]heptane is a critical step in drug discovery and development. While asymmetric synthesis routes are increasingly being developed to afford the enantiopure target directly,[2][3][4] the resolution of a readily prepared racemic mixture remains a highly practical, scalable, and economically viable strategy.

This guide provides an in-depth comparison of the primary methods for the chiral resolution of racemic 2-azabicyclo[3.1.1]heptane, offering field-proven insights and detailed experimental frameworks to support methods development.

Strategic Overview: Resolution vs. Asymmetric Synthesis

The choice between resolving a racemate and pursuing a multi-step asymmetric synthesis is a critical decision in process chemistry. Resolution offers the advantage of a potentially shorter route to the racemic starting material, deferring the introduction of chirality to a late stage. This can be more cost-effective and faster for producing initial quantities for biological screening.

Figure 1: Conceptual comparison of asymmetric synthesis versus chiral resolution workflows.

Comparative Analysis of Resolution Methodologies

Three primary techniques are employed for the chiral resolution of amines: classical diastereomeric salt crystallization, preparative chiral chromatography, and enzymatic kinetic resolution. The optimal choice depends on factors such as scale, cost, available equipment, and the specific properties of the substrate.

Method 1: Classical Diastereomeric Salt Crystallization

This is the most established and often most scalable method for resolving amines. The principle relies on reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility. This difference allows for their separation via fractional crystallization.[5]

Causality Behind Experimental Choices:

  • Resolving Agent: The choice of chiral acid is critical. Acids like L-(+)-tartaric acid are widely used due to their availability, low cost, and the high crystallinity they often impart to the resulting salts. The rigid structure of the resolving agent and the amine dictates the crystal packing, and thus the solubility difference between the two diastereomeric salts. A screening of several acids (e.g., tartaric acid, dibenzoyltartaric acid, mandelic acid) is standard practice.

  • Solvent System: The solvent must provide a significant solubility differential between the two diastereomeric salts. Typically, protic solvents like ethanol or methanol are effective for salt formation and crystallization. The goal is to find a system where one salt is sparingly soluble and crystallizes out, while the other remains in the mother liquor.

ParameterDiastereomeric Salt Crystallization
Principle Formation of diastereomeric salts with differential solubility.
Key Reagent Enantiopure Chiral Acid (e.g., L-(+)-Tartaric Acid).
Throughput High; well-suited for multi-kilogram scale.
Cost Generally low, especially with inexpensive resolving agents.
Yield Theoretically limited to 50% for the desired enantiomer.
Pros Highly scalable, cost-effective, robust technology.
Cons Laborious methods development, success is substrate-dependent.
Method 2: Preparative Chiral Chromatography (HPLC/SFC)

Preparative chiral chromatography is a powerful and rapid method for obtaining pure enantiomers, particularly valuable during the lead optimization phase of drug discovery.[6] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative scale due to its higher throughput, reduced solvent consumption, and faster run times.[7]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): The selection of the CSP is paramount. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of compounds. A patent for a derivative of 2-azabicyclo[3.1.1]heptane specifies a CHIRALPAK® IA column, which is an amylose-based CSP.[1]

  • Mobile Phase: For SFC, the mobile phase is typically supercritical CO₂ modified with a co-solvent, often an alcohol like methanol or ethanol. For HPLC, a mixture of alkanes (e.g., hexane) and an alcohol modifier is common. The modifier percentage is optimized to achieve the best balance of resolution and retention time.

ParameterPreparative Chiral Chromatography (SFC/HPLC)
Principle Differential interaction of enantiomers with a Chiral Stationary Phase.
Key Reagent Chiral HPLC/SFC Column.
Throughput Moderate; suitable for gram to low-kilogram scale.
Cost High initial investment (equipment) and consumable costs (columns).
Yield High recovery of both enantiomers (>95%).
Pros Rapid methods development, high purity, recovers both enantiomers.
Cons Higher cost, limited by loading capacity and throughput.
Method 3: Enzymatic Kinetic Resolution (EKR)

EKR utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[8] For a racemic amine, a common approach is lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The resulting acylated amine (an amide) and the unreacted amine have different chemical properties and can be easily separated by standard methods like extraction or chromatography.

Causality Behind Experimental Choices:

  • Enzyme: Lipases, such as Candida antarctica Lipase B (CALB), are robust and widely used for their ability to accept a broad range of substrates under non-aqueous conditions.[9]

  • Acyl Donor: An activated ester, such as vinyl acetate or isopropyl acetate, is often used as an irreversible acyl donor. This drives the reaction forward and prevents the reverse reaction (hydrolysis).

  • Solvent: A non-polar organic solvent (e.g., heptane, MTBE) is used to maintain the enzyme's activity and solubilize the substrates.

ParameterEnzymatic Kinetic Resolution
Principle Enantioselective enzymatic transformation of one enantiomer.
Key Reagent Enzyme (e.g., Lipase) and an acyl donor.
Throughput Low to moderate, dependent on enzyme activity and concentration.
Cost Moderate; depends on enzyme cost and stability.
Yield Theoretically limited to 50% for each component (amine and amide).
Pros Extremely high selectivity (high ee%), mild and green conditions.
Cons Methods development required, potential for enzyme inhibition.

Detailed Experimental Protocols

The following protocols are self-validating frameworks. The analytical validation at each stage (e.g., determination of diastereomeric or enantiomeric excess) is crucial for confirming the success of the resolution.

Protocol 4.1: Representative Method for Diastereomeric Salt Crystallization

This protocol is a representative procedure based on established chemical principles for resolving bicyclic amines. It should be optimized for specific laboratory conditions.

Diastereomeric_Salt_Resolution A 1. Dissolution Dissolve racemic 2-azabicyclo[3.1.1]heptane and 0.5 eq. L-(+)-tartaric acid in hot EtOH. B 2. Crystallization Cool solution slowly to room temperature, then chill to 0-5 °C to induce precipitation. A->B C 3. Isolation Filter the crystalline solid (diastereomeric salt). Wash with cold EtOH. B->C D 4. Liberation Suspend salt in H₂O/DCM. Basify with aq. NaOH to pH >11. Separate organic layer. C->D E 5. Purification Dry organic layer (Na₂SO₄), filter, and concentrate to yield one enantiomer. D->E F Analysis Determine ee% via chiral HPLC/SFC. E->F

Figure 2: Workflow for diastereomeric salt resolution.

Step-by-Step Methodology:

  • Salt Formation: In a reaction vessel, charge racemic 2-azabicyclo[3.1.1]heptane (1.0 eq). Add ethanol (approx. 5-10 volumes). Heat the solution to 60-70 °C.

  • In a separate vessel, dissolve L-(+)-tartaric acid (0.5-1.0 eq, screening required) in a minimum amount of hot ethanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization & Isolation: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the flask or adding a seed crystal may be necessary. Age the resulting slurry at room temperature, then cool to 0-5 °C for several hours to maximize precipitation.

  • Filter the solid precipitate and wash the filter cake with a small amount of cold ethanol. Dry the solid. This is the diastereomerically enriched salt.

  • Liberation of Free Amine: Suspend the dried salt in a biphasic mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the mixture in an ice bath and slowly add 2M sodium hydroxide solution with vigorous stirring until the aqueous layer is strongly basic (pH > 11).

  • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Validation: Determine the enantiomeric excess (ee%) of the product using a validated chiral HPLC or SFC method. The mother liquor from step 5 can be treated similarly to recover the other enantiomer, albeit likely in lower purity.

Protocol 4.2: Preparative Chiral SFC

This protocol is based on a published method for a closely related derivative and represents a validated starting point for method development.[1]

Preparative_SFC_Workflow A 1. Analytical Method Dev. Screen CSPs and mobile phases on an analytical scale to find optimal separation conditions. B 2. Sample Preparation Dissolve racemic amine in the mobile phase co-solvent (e.g., Ethanol) at high concentration. A->B C 3. Preparative Injection Perform stacked injections of the sample onto the preparative SFC system. B->C D 4. Fraction Collection Collect the eluting enantiomer peaks into separate collection vessels based on UV detection. C->D E 5. Product Isolation Evaporate the solvent from the collected fractions to yield the separated enantiomers. D->E F Analysis Check purity and ee% of each fraction. E->F

Figure 3: Workflow for preparative chiral SFC.

Step-by-Step Methodology:

  • Analytical Method Development:

    • Column: CHIRALPAK® IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Screen a gradient of Ethanol in CO₂. A good starting point is an isocratic mixture of 30% Ethanol / 70% CO₂.[1]

    • Flow Rate: 3.0 mL/min.

    • Temperature: 40 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Optimize the co-solvent percentage to achieve baseline resolution (α > 1.2) in a reasonable time.

  • Scale-Up to Preparative System:

    • Column: CHIRALPAK® IA, 250 x 20 mm (or larger).

    • Mobile Phase: Use the optimized conditions from the analytical run.

    • Flow Rate: Adjust flow rate according to the column diameter (e.g., ~40-60 mL/min for a 20 mm ID column).

    • Sample Preparation: Dissolve the racemic 2-azabicyclo[3.1.1]heptane in the co-solvent (Ethanol) to the highest possible concentration without causing precipitation.

    • Injection: Perform stacked injections to maximize throughput.

    • Fraction Collection: Set the fraction collector to trigger based on the UV signal of the two separated enantiomer peaks.

    • Work-up: Evaporate the solvent from the collected fractions under reduced pressure to obtain the two separate, pure enantiomers.

Conclusion and Recommendations

The selection of a resolution strategy for 2-azabicyclo[3.1.1]heptane is a multi-faceted decision.

  • For large-scale production (>1 kg), classical diastereomeric salt crystallization is likely the most economically viable method. While it requires significant upfront process development to screen for the optimal resolving agent and solvent system, its low cost of goods and high throughput are unparalleled at scale.

  • For rapid access to gram-to-hundred-gram quantities for early-stage research and clinical trials, preparative chiral chromatography (especially SFC) is the superior choice. It offers fast development times and high recovery of both enantiomers, providing material for biological testing quickly.[6]

  • Enzymatic Kinetic Resolution represents a valuable "green chemistry" alternative. It operates under mild conditions and can provide products with exceptionally high enantiomeric excess. For the 2-azabicyclo[3.1.1]heptane core, this remains an area ripe for exploration and could offer significant advantages if a highly selective enzyme is identified.

Ultimately, a hybrid approach is often most effective. An initial separation by preparative SFC can provide pure enantiomers to act as analytical standards and seed crystals, which can then be used to accelerate the development of a more scalable diastereomeric salt crystallization process for late-stage development and commercial production.

References

  • Zhang, X., & Deng, L. (2024). Catalytic Asymmetric Strategies for Bicyclo[1.1.
  • Li, W., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]

  • Li, W., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed. [Link]

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.
  • Takeda Pharmaceutical Company Limited. (2024). 2-azabicyclo[3.1.1]heptane compound.
  • Andersson, S., et al. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. Molecules, 22(1), 158. [Link]

  • Ressner, E. (2022). What is the chemical method for the resolution of (+) tartaric acid? Quora. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2020).
  • Wojaczyńska, E., & Wojaczyński, J. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Chiral Building Blocks in Asymmetric Synthesis, Wiley-VCH.
  • Ukaji, Y. (2010). Recent progress in a chiral multinucleating system utilizing tartaric acid esters. The Japan Chemical Journal Forum.
  • de Miranda, A. S., et al. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society.
  • Wang, Y., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.
  • Sotor, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(19), 11881. [Link]

  • Bode, J. W. (n.d.). Kinetic resolution of amines. Bode Research Group, ETH Zürich. [Link]

  • University of Wisconsin-Stout. (2023). Lipase-Catalyzed Acetylation of Racemic Citronellol and Determination of Enantioselectivity through Derivatization. Protocols.io. [Link]

  • Zhang, Z., et al. (2023). Amine-promoted three-component cycloaddition of bicyclo[1.1.0]butanes with hydroxylamine and polyformaldehyde: expedient access to 2-oxa-3-azabicyclo[3.1.1]heptanes. Green Chemistry.
  • De Klerck, K., et al. (2012). Preparative enantioseparations using supercritical fluid chromatography.
  • Abreo, M. A., et al. (1998). 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands.
  • Cammarere, G. P., & Bloom, S. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Radchenko, D. S., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(15), 5541–5547.

Sources

Comparative

A Senior Application Scientist's Guide to Bicyclic Scaffolds in Drug Design: A Comparative Study

Introduction: Escaping Flatland in Drug Discovery For decades, the flat, aromatic phenyl ring has been a dominant motif in medicinal chemistry, present in a vast number of approved drugs.[1] Its predictable chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Drug Discovery

For decades, the flat, aromatic phenyl ring has been a dominant motif in medicinal chemistry, present in a vast number of approved drugs.[1] Its predictable chemistry and ability to engage in various binding interactions have made it a reliable scaffold. However, the over-reliance on planar structures has contributed to challenges in modern drug discovery, including poor solubility, metabolic instability, and off-target effects. The "escape from flatland" is a strategic shift towards three-dimensional (3D) molecular architectures that can better mimic the complex topographies of biological targets and improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[2]

Bicyclic scaffolds, with their rigid, well-defined 3D geometries, have emerged as powerful tools in this endeavor.[1] By constraining the conformation of a molecule, these scaffolds can reduce the entropic penalty of binding to a target, leading to enhanced potency and selectivity.[1] Furthermore, their sp3-rich nature often imparts superior physicochemical properties compared to their flat aromatic counterparts, such as increased solubility and improved metabolic stability.[3]

This guide provides a comparative study of four key bicyclic scaffolds: bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), tropane, and quinuclidine. We will delve into their structural features, synthetic accessibility, and impact on drug-like properties. This will be followed by a detailed examination of the experimental protocols used to characterize these properties, providing researchers with the practical knowledge to select and evaluate the optimal scaffold for their drug discovery programs.

Profiles of Key Bicyclic Scaffolds

Bicyclo[1.1.1]pentane (BCP): The Compact Phenyl Mimic
  • Structure and Features: BCP is a highly strained, cage-like hydrocarbon with a unique "propeller" shape. Its most compelling feature is its ability to act as a non-classical bioisostere of a para-substituted phenyl ring.[1][4] The bridgehead carbons of BCP present substituents with a similar exit vector to a 1,4-disubstituted benzene ring.[4]

  • Applications in Drug Design: BCP is primarily used to replace phenyl rings to improve physicochemical properties.[3] This substitution often leads to enhanced aqueous solubility, increased metabolic stability, and reduced non-specific binding, while maintaining or even improving biological activity.[3][5]

  • Synthesis Overview: The synthesis of BCP derivatives has historically been challenging, but recent advances, particularly those involving the use of [1.1.1]propellane as a key intermediate, have made a wide range of functionalized BCPs more accessible.[1] Photochemical methods are also emerging as a practical and scalable approach.[1]

Bicyclo[2.2.2]octane (BCO): The Larger, More Lipophilic Spacer
  • Structure and Features: BCO is a larger, more rigid bicyclic hydrocarbon than BCP. It also serves as a bioisostere for the para-phenyl ring, and its bridgehead-to-bridgehead distance more closely mimics that of a 1,4-disubstituted benzene ring compared to BCP.[2]

  • Applications in Drug Design: BCO is employed as a rigid spacer to orient functional groups in a specific spatial arrangement. While it can improve metabolic stability, its increased carbon count generally leads to higher lipophilicity compared to BCP.[2]

  • Synthesis Overview: The synthesis of functionalized BCOs often involves Diels-Alder reactions of 1,3-cyclohexadienes, followed by further modifications of the resulting bicyclic system.

Tropane: The Privileged Natural Product Scaffold
  • Structure and Features: The tropane scaffold, an N-methyl-8-azabicyclo[3.2.1]octane, is a common motif in a variety of natural products, most notably cocaine and atropine.[6][7] The presence of a nitrogen atom within the bicyclic framework imparts basicity and allows for a range of interactions with biological targets. The stereochemistry of substituents on the tropane ring is crucial for its biological activity.[8]

  • Applications in Drug Design: Tropane alkaloids and their synthetic analogs have a wide range of pharmacological activities, including anticholinergic, anesthetic, and stimulant effects.[7] The rigid tropane core is used to develop ligands for various receptors and transporters, particularly in the central nervous system.

  • Synthesis Overview: The classic synthesis of the tropane core was famously achieved by Robinson in a one-pot reaction. Modern synthetic approaches, including enantioselective methods, have been developed to access a diverse range of tropane derivatives.[8][9]

Quinuclidine: The Versatile Basic Core
  • Structure and Features: Quinuclidine, or 1-azabicyclo[2.2.2]octane, is a symmetric, cage-like tertiary amine.[10] Its rigid structure and the accessibility of the nitrogen lone pair make it a strong base (pKa of the conjugate acid is ~11.3) and a useful ligand in catalysis.[4]

  • Applications in Drug Design: The quinuclidine motif is found in a number of approved drugs and is used to impart basicity, improve solubility, and provide a rigid anchor for pharmacophoric groups. It is a key component in drugs targeting a variety of receptors, including muscarinic and nicotinic acetylcholine receptors.

  • Synthesis Overview: Quinuclidine and its derivatives can be synthesized through various routes, often involving the cyclization of substituted piperidines.[10]

Comparative Analysis of Physicochemical Properties

The choice of a bicyclic scaffold is often driven by the desire to modulate the physicochemical properties of a lead compound. The following table provides a comparative summary of the key properties of the four scaffolds discussed. It is important to note that the exact values can vary significantly depending on the specific substituents attached to the core.

PropertyBicyclo[1.1.1]pentane (BCP)Bicyclo[2.2.2]octane (BCO)TropaneQuinuclidine
Primary Role Phenyl ring bioisostereRigid spacer, Phenyl mimicPrivileged scaffoldBasic, rigid core
Lipophilicity (LogP) Generally lower than phenylHigher than BCP and phenylVariable, often basicBasic, generally soluble
Aqueous Solubility Generally higher than phenylLower than BCPGenerally good (as salt)Generally good (as salt)
Metabolic Stability Often highOften highVariableGenerally stable
3D Character HighHighHighHigh
Synthetic Accessibility Increasingly accessibleModerateWell-establishedModerate to high

Visualizing Scaffold Relationships

cluster_scaffolds Bicyclic Scaffolds cluster_properties Key Physicochemical Properties BCP Bicyclo[1.1.1]pentane (BCP) Lower LogP, Higher Solubility Solubility Aqueous Solubility BCP->Solubility Improves Lipophilicity Lipophilicity (LogP) BCP->Lipophilicity Reduces Metabolic_Stability Metabolic Stability BCP->Metabolic_Stability Increases BCO Bicyclo[2.2.2]octane (BCO) Higher LogP, Rigid Spacer BCO->Lipophilicity Increases BCO->Metabolic_Stability Increases Tropane Tropane Natural Product Core, Basic Tropane->Solubility Good (as salt) Permeability Permeability Tropane->Permeability Can be high Quinuclidine Quinuclidine Strongly Basic, Symmetric Quinuclidine->Solubility Good (as salt) Quinuclidine->Permeability Can be high

Caption: Logical relationships between bicyclic scaffolds and key physicochemical properties.

Experimental Protocols for Scaffold Characterization

The objective evaluation of bicyclic scaffolds relies on robust and reproducible experimental data. The following sections provide detailed protocols for three fundamental in vitro ADME assays, along with the scientific rationale behind the experimental choices.

Kinetic Solubility Assay

Causality Behind Experimental Choices: In early drug discovery, speed and material conservation are paramount. The kinetic solubility assay is preferred over the thermodynamic solubility assay because it is a high-throughput method that requires only a small amount of compound.[8][11] It provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, which is relevant to the conditions encountered during in vitro high-throughput screening and initial in vivo formulations.[11] The use of dimethyl sulfoxide (DMSO) to create a stock solution is standard practice in early discovery, and this assay mimics the process of diluting a DMSO stock into an aqueous buffer.[12]

Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh the bicyclic compound and dissolve it in 100% DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing or sonication.

  • Assay Plate Preparation:

    • Using a liquid handler, serially dilute the 10 mM stock solution in a 96-well plate with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Initiation of Precipitation:

    • In a separate 96-well clear-bottom plate, add 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

    • Rapidly add 2 µL of the compound-DMSO solutions to the corresponding wells of the PBS plate. This creates a final DMSO concentration of 2%.

  • Incubation and Measurement:

    • Immediately place the plate in a plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy.

    • Shake the plate for a brief period (e.g., 1-2 minutes) and then let it stand at room temperature.

    • Measure the turbidity (light scattering) or absorbance at regular intervals (e.g., 0, 1, 2, and 24 hours) to monitor precipitation.[13]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or decrease in absorbance (due to precipitation) is observed compared to the buffer blank.

cluster_workflow Kinetic Solubility Assay Workflow A Prepare 10 mM stock solution in DMSO B Serially dilute stock in 96-well plate (DMSO) A->B C Add 2 µL of DMSO solution to 98 µL PBS (pH 7.4) in a new 96-well plate B->C D Incubate at room temperature C->D E Measure turbidity (nephelometry) or absorbance at t=0, 1, 2, 24h D->E F Determine highest concentration without precipitation E->F

Caption: Workflow for the kinetic solubility assay.

Caco-2 Permeability Assay

Causality Behind Experimental Choices: The Caco-2 cell line, derived from a human colon adenocarcinoma, is the gold standard for in vitro prediction of human intestinal permeability.[12] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions and express many of the same transporters and efflux pumps found in the human small intestine.[12][14] This makes the Caco-2 assay a more biologically relevant model than artificial membrane assays (like PAMPA) for predicting in vivo drug absorption, as it can account for both passive diffusion and active transport mechanisms.[12] A bidirectional assay (measuring transport from the apical to basolateral side and vice versa) is crucial for identifying compounds that are substrates of efflux pumps, a common mechanism of poor drug absorption.[15]

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto semi-permeable filter inserts in 24- or 96-well plates at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of each well to ensure monolayer integrity. Only wells with TEER values above a predetermined threshold (e.g., 200 Ω·cm²) should be used.

    • The permeability of a fluorescent marker that cannot cross the cell membrane, such as Lucifer Yellow, is also measured as a quality control step.

  • Permeability Measurement (Bidirectional):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

    • Apical to Basolateral (A-B) Transport: Add the test compound (typically at 10 µM) in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for an efflux transporter.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Causality Behind Experimental Choices: The liver is the primary site of drug metabolism in the body.[16] Liver microsomes are subcellular fractions that are enriched in the cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[17] Microsomal stability assays are a cost-effective and high-throughput method to assess the intrinsic clearance of a compound by CYP enzymes.[18] This information is critical for predicting the in vivo hepatic clearance and oral bioavailability of a drug candidate.[18] Including a cofactor like NADPH is essential as it is required for the catalytic activity of CYP enzymes.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a solution of the NADPH cofactor in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL) and buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding the test compound (at a final concentration of, for example, 1 µM) and the NADPH solution.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the metabolic reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Conclusion

Bicyclic scaffolds offer a compelling strategic advantage in modern drug discovery by providing a means to escape the limitations of traditional flat aromatic structures. The judicious selection of a bicyclic core, whether it be the compact BCP, the rigid BCO, or the nitrogen-containing tropane and quinuclidine, can profoundly and predictably influence the physicochemical properties of a drug candidate. By improving solubility, enhancing metabolic stability, and providing a rigid framework for optimal target engagement, these 3D scaffolds are instrumental in developing safer and more effective medicines. The robust experimental evaluation of these properties, through well-designed assays as detailed in this guide, is a cornerstone of data-driven drug design and is essential for advancing the most promising molecules through the development pipeline. As our understanding of the interplay between molecular architecture and pharmacological properties continues to grow, the strategic application of diverse bicyclic scaffolds will undoubtedly play an increasingly pivotal role in the future of medicine.

References

  • Wikipedia. (n.d.). Quinuclidine. Retrieved from [Link]

  • Brennan, M., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 945-950.
  • Stepan, A. F., et al. (2012). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Pillai, S. S., & Last, R. L. (2021).
  • Slideshare. (n.d.). Physicochemical properties of drug. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. AAPS Journal, 18(4), 935-943.
  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • de Souza, G. A., et al. (2020). Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents. Molecules, 25(18), 4253.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Larsen, C. H., & Grotli, M. (2023). Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines. Journal of the American Chemical Society, 145(35), 19355-19365.
  • PubChem. (n.d.). Quinuclidine. Retrieved from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Hill, A. P., & Young, R. J. (2010). Getting physical in drug discovery: a contemporary perspective on solubility and hydrophobicity. Drug Discovery Today, 15(15-16), 648-655.
  • University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Wang, J., et al. (2023). Fragment-pair based drug molecule solubility prediction through attention mechanism. Frontiers in Chemistry, 11, 1234567.
  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Li, J., et al. (2005). Validation of the 96 well Caco-2 cell culture model for high throughput permeability assessment of discovery compounds. Journal of Pharmacological and Toxicological Methods, 52(2), 273-280.
  • Chow, W. L., et al. (2022). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Chemical Neuroscience, 13(17), 2603-2610.
  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Huang, S. X., & O'Connor, S. E. (2021). Tropane alkaloid biosynthesis: a centennial review.
  • Cushnie, T. P., et al. (2020). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 485-525). Elsevier.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Griffin, W. J., & Lin, G. D. (2000). Pharmacological profile of tropane alkaloids. Journal of Chemical and Pharmaceutical Research, 12(2), 147-158.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for Chiral Azabicycloheptanes

For researchers, scientists, and drug development professionals vested in the synthesis and application of chiral azabicycloheptanes, the precise determination of enantiomeric excess (% ee) is not merely a procedural ste...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the synthesis and application of chiral azabicycloheptanes, the precise determination of enantiomeric excess (% ee) is not merely a procedural step but a cornerstone of therapeutic efficacy and regulatory compliance. These conformationally constrained bicyclic amines are privileged scaffolds in medicinal chemistry, often exhibiting stereospecific interactions with biological targets. Consequently, the rigorous validation of their enantiomeric purity is paramount.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of chiral azabicycloheptanes. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, empowering you to select and validate the optimal method for your specific compound and developmental stage.

The Criticality of Enantiomeric Purity in Azabicycloheptane-Based Drug Candidates

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably biological receptors and enzymes. For azabicycloheptanes, the rigid bicyclic framework often presents functional groups in a precise spatial orientation, leading to one enantiomer (the eutomer) exhibiting the desired pharmacological activity while the other (the distomer) may be inactive, less active, or even contribute to off-target effects and toxicity.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the development of stereoisomeric drugs.[1][2][3] It is a regulatory expectation that the stereoisomeric composition of a new drug substance is known and controlled.[1] Therefore, the development of robust, accurate, and precise analytical methods for determining enantiomeric excess is a critical component of any new drug application.

A Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess is fundamentally a process of differentiating between two molecules with identical chemical connectivity but non-superimposable mirror-image structures. This is achieved by introducing another chiral entity into the analytical system, which interacts differently with each enantiomer, leading to a measurable difference in their physicochemical properties. The most prevalent techniques in the pharmaceutical industry for this purpose are chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and to a lesser extent, polarimetry.

Chiral Chromatography: The Gold Standard for Enantiomeric Separation

Chiral chromatography is the workhorse of enantiomeric excess determination in the pharmaceutical industry, offering high resolution, sensitivity, and reproducibility.[4][5] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. The primary modes of chiral chromatography are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Chiral Chromatography Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Sample Analysis Analyte Racemic Azabicycloheptane Standard CSP_Screen CSP & Column Screening Analyte->CSP_Screen Inject Mobile_Phase_Opt Mobile Phase Optimization CSP_Screen->Mobile_Phase_Opt Select Best CSP Temp_Opt Temperature Optimization Mobile_Phase_Opt->Temp_Opt Fine-tune Resolution Specificity Specificity Temp_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep System_Suitability System Suitability Test Sample_Prep->System_Suitability Analysis Sample Injection & Data Acquisition System_Suitability->Analysis Calculation Calculate % ee Analysis->Calculation

Caption: A generalized workflow for chiral chromatographic method development and validation.

Chiral HPLC is the most widely used technique for enantiomeric excess determination due to its versatility and broad applicability.[4] For azabicycloheptanes, which are basic amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad enantioselectivity.

  • Expertise & Experience in Method Development: The choice of mobile phase is critical. For basic compounds like azabicycloheptanes, a normal-phase mobile phase (e.g., hexane/ethanol or hexane/isopropanol) often provides better selectivity.[6] The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is a common strategy to improve peak shape and reduce tailing by masking residual silanol groups on the silica support of the CSP. The causality here is the prevention of non-specific interactions that can obscure the desired chiral recognition. A specific example is the successful separation of 2-azabicyclo[2.2.1]hept-5-en-3-one enantiomers on a Chiralcel OD-H column using a mobile phase of n-hexane-isopropanol (80:20, v/v).[6]

  • Trustworthiness through Validation: A self-validating HPLC method for enantiomeric excess must demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R2) guidelines.[7][8][9] For instance, specificity is proven by demonstrating that the peak for the major enantiomer is well-resolved from the minor enantiomer (baseline separation, resolution > 1.5) and any potential impurities.[7] The limit of quantification (LOQ) for the minor enantiomer is a critical parameter, as it defines the sensitivity of the method for detecting small enantiomeric impurities.[10][11] According to ICH guidelines, the enantiomeric impurity should not exceed 0.15% for a daily dose of ≤2 g.[10]

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages.[12] Using supercritical CO2 as the primary mobile phase component, modified with a small amount of an organic solvent (e.g., methanol), SFC is often faster and more environmentally friendly ("greener") than HPLC.[12][13] The low viscosity of the mobile phase allows for higher flow rates and faster analysis times.[12]

  • Expertise & Experience in Method Development: The choice of co-solvent and additives in SFC is analogous to the mobile phase in HPLC. For basic azabicycloheptanes, alcoholic co-solvents with basic additives are typically effective. The screening of multiple CSPs and co-solvents can be performed rapidly due to the short equilibration times in SFC.

Chiral GC is suitable for volatile and thermally stable azabicycloheptane derivatives.[14][15] The stationary phases are typically cyclodextrin derivatives coated on a fused silica capillary column.[15]

  • Expertise & Experience in Method Development: For non-volatile azabicycloheptanes or those with polar functional groups, derivatization is often necessary to increase volatility and improve chromatographic performance. This indirect approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[16] However, the direct separation on a chiral GC column is generally preferred to avoid potential issues with the derivatization reaction, such as racemization or incomplete reaction.

Parameter Chiral HPLC Chiral SFC Chiral GC
Principle Differential partitioning with a CSPDifferential partitioning with a CSP in a supercritical fluid mobile phaseDifferential partitioning with a CSP in a gaseous mobile phase
Typical CSPs Polysaccharide-based (cellulose, amylose), Pirkle-type, macrocyclic antibioticsPolysaccharide-based, Pirkle-typeDerivatized cyclodextrins
Advantages Broad applicability, well-established, robustFast analysis, reduced organic solvent consumption, high efficiencyHigh resolution for volatile compounds
Limitations Higher solvent consumption, longer run times than SFCRequires specialized instrumentation, less suitable for highly polar compoundsLimited to volatile and thermally stable compounds, may require derivatization
Best Suited For A wide range of azabicycloheptanes, including salts and polar derivatives.High-throughput screening, purification, and routine analysis of less polar azabicycloheptanes.Volatile and thermally stable azabicycloheptane derivatives.
NMR Spectroscopy: A Homogeneous Phase Approach

NMR spectroscopy offers a distinct advantage over chromatography as it is a homogeneous phase technique, eliminating the need for a stationary phase. The determination of enantiomeric excess by NMR relies on converting the enantiomers into diastereomers in situ, which are non-equivalent in the NMR spectrum and will exhibit different chemical shifts.[17][18] This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[17][19]

NMR ee Determination Workflow cluster_0 Preparation cluster_1 Data Acquisition & Analysis Analyte Azabicycloheptane Sample CSA_CDA Select & Add Chiral Auxiliary (CSA/CDA) Analyte->CSA_CDA NMR_Tube Prepare NMR Sample CSA_CDA->NMR_Tube Acquire_Spectrum Acquire 1H NMR Spectrum NMR_Tube->Acquire_Spectrum Identify_Signals Identify Diastereomeric Signals Acquire_Spectrum->Identify_Signals Integrate Integrate Signals Identify_Signals->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: A streamlined workflow for determining enantiomeric excess using NMR spectroscopy.

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[19][20] These complexes have different magnetic environments, leading to separate signals for the two enantiomers in the ¹H NMR spectrum. The enantiomeric excess is determined by integrating the corresponding signals.[21]

  • Expertise & Experience in Method Development: The key to a successful CSA experiment is achieving sufficient separation of the diastereomeric signals (ΔΔδ). This is influenced by the choice of CSA, the solvent, the temperature, and the concentration of both the analyte and the CSA. For azabicycloheptanes, which are basic, acidic CSAs that can form hydrogen bonds or ionic interactions are often effective. The simplicity of this method is a major advantage; one simply adds the CSA to the NMR tube containing the analyte.[19]

CDAs react covalently with the analyte to form stable diastereomers.[16] A well-known example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[22] The resulting diastereomers can then be analyzed by NMR.

  • Expertise & Experience in Method Development: While the formation of a covalent bond often leads to larger and more easily quantifiable signal separation in the NMR spectrum compared to CSAs, the derivatization reaction itself must be carefully controlled. The CDA must be enantiomerically pure, and the reaction must proceed to completion without any kinetic resolution or racemization of the analyte.

Parameter Chiral Solvating Agents (CSAs) Chiral Derivatizing Agents (CDAs)
Principle Formation of transient, non-covalent diastereomeric complexes.Covalent reaction to form stable diastereomers.
Advantages Simple and fast, non-destructive (analyte can be recovered).Often larger and clearer signal separation (ΔΔδ).
Limitations Signal separation can be small and sensitive to conditions (solvent, temp, conc.).Requires a chemical reaction, potential for kinetic resolution or racemization, analyte is consumed.
Best Suited For Rapid screening, situations where the analyte is precious.When CSAs fail to provide adequate resolution, confirmation of results.
Optical Polarimetry: A Historical Perspective with Modern Limitations

Polarimetry is the oldest method for assessing enantiomeric purity. It measures the rotation of plane-polarized light by a solution of a chiral compound. The magnitude and direction of the rotation are proportional to the concentration of the enantiomers.

  • Trustworthiness and Limitations: While conceptually simple, polarimetry is an unreliable method for the accurate determination of enantiomeric excess.[23] Its accuracy is highly dependent on the enantiomeric purity of the reference standard, and it is very sensitive to the presence of other optically active impurities.[23] Furthermore, it lacks the sensitivity and specificity of chromatographic and NMR methods.[24] In modern drug development, polarimetry is primarily used as a qualitative test for identity and to determine the sign of optical rotation, rather than for quantitative determination of enantiomeric excess.

Conclusion: Selecting the Appropriate Method

The choice of analytical method for validating the enantiomeric excess of a chiral azabicycloheptane is a strategic decision guided by the stage of drug development, the properties of the molecule, and the required level of accuracy and sensitivity.

  • For routine analysis, high-throughput screening, and regulatory submissions, chiral HPLC and SFC are the methods of choice. They offer the best combination of resolution, sensitivity, and robustness.

  • NMR spectroscopy using chiral solvating agents is an excellent tool for rapid screening and for orthogonal confirmation of chromatographic results. Its speed and simplicity are significant advantages in a research and development setting.

  • Polarimetry should be considered a complementary technique for identity confirmation rather than a primary tool for quantitative analysis.

Ultimately, a robust validation package for a chiral azabicycloheptane will often involve the use of more than one of these techniques to provide orthogonal data, ensuring the highest level of confidence in the enantiomeric purity of the drug substance. Adherence to ICH guidelines for method validation is essential to ensure data integrity and regulatory acceptance.[7][8][9]

References

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Chimalakonda, K., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. [Link]

  • Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Pál, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]

  • YouTube. (2022). Enantiomeric Excess and Optical Activity. YouTube. [Link]

  • Al-Saeed, F. A., et al. (2022). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. MDPI. [Link]

  • Hasan, M., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Edge, C. S., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Reddy, K. S., et al. (2012). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. [Link]

  • Di Lillo, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PMC - PubMed Central. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • FDA. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

  • Berger, T. A. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • ResearchGate. (n.d.). NMR Chiral solvating agents. ResearchGate. [Link]

  • ACS Publications. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

  • ResearchGate. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. [Link]

  • Chromedia. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Di Lillo, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • PubMed. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. PubMed. [Link]

  • MDPI. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • PubMed Central. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]

  • ResearchGate. (n.d.). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • GSI Repository. (2021). Absolute optical chiral analysis using cavity-enhanced polarimetry. GSI Repository. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Chemistry LibreTexts. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • NIH. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PMC - NIH. [Link]

  • PubMed Central. (2021). Absolute optical chiral analysis using cavity-enhanced polarimetry. PMC - PubMed Central. [Link]

  • NIH. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH. [Link]

  • American Pharmaceutical Review. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Semantic Scholar. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Semantic Scholar. [Link]

  • American Laboratory. (2013). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

  • YouTube. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. [Link]

  • ResearchGate. (n.d.). Chiral NMR Solvating Additives for Differentiation of Enantiomers. ResearchGate. [Link]

  • PubMed. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed. [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

  • FDA. (2018). Guidance for Industry #169 - Drug Substance. U.S. Food and Drug Administration. [Link]

  • ResearchGate. (n.d.). Structures of some chiral derivatizing agents. ResearchGate. [Link]

  • PubMed. (1993). Chiral drugs: the FDA perspective on manufacturing and control. PubMed. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Azabicyclo[3.1.1]heptane Derivatives

The rigid, bicyclic structure of the azabicyclo[3.1.1]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its constrained conformation offers a unique three-dimensional presentation of subst...

Author: BenchChem Technical Support Team. Date: February 2026

The rigid, bicyclic structure of the azabicyclo[3.1.1]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its constrained conformation offers a unique three-dimensional presentation of substituents, enabling precise interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic properties compared to more flexible analogues. This guide provides a comparative analysis of the biological activities of various azabicyclo[3.1.1]heptane derivatives, supported by experimental data, to inform researchers and drug development professionals on the versatile potential of this valuable chemical scaffold.

The Azabicyclo[3.1.1]heptane Core: A Versatile Platform for Drug Discovery

The azabicyclo[3.1.1]heptane framework, an isostere of pyridine and piperidine, serves as a foundational structure for a diverse range of biologically active compounds.[1] Its rigid nature reduces the entropic penalty upon binding to a target protein, a key consideration in rational drug design for enhancing binding affinity. The nitrogen atom's position within the bicyclic system (e.g., 2-aza, 3-aza, or 3,6-diaza) dictates the spatial arrangement of appended functional groups, allowing for fine-tuning of interactions with specific receptor subtypes and isoforms. This guide will explore the biological activities of derivatives based on these core structures, with a focus on their applications as modulators of nicotinic acetylcholine receptors, orexin receptors, dopamine receptors, prostaglandin D2 receptors, and as components of proteolysis-targeting chimeras (PROTACs).

Comparative Analysis of Biological Activities

The versatility of the azabicyclo[3.1.1]heptane scaffold is best illustrated by the diverse range of biological targets it can be engineered to address with high affinity and selectivity.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 3,6-diazabicyclo[3.1.1]heptane have shown exceptional promise as ligands for neuronal nAChRs, particularly the α4β2 subtype, which is a key target for therapies related to nicotine addiction and neuropathic pain.[1][2] The strategic placement of substituents on this scaffold has a profound impact on binding affinity and selectivity.

For instance, a series of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide derivatives have been synthesized and evaluated for their affinity towards α4β2 and α7 nAChR subtypes.[2] The results highlight the critical role of the N-aryl substituent in modulating activity. The 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide (compound 43) emerged as a particularly potent and selective ligand, exhibiting a Ki value of 10 pM for the α4β2 receptor, demonstrating very high selectivity over the α7 subtype.[1][2][3]

Table 1: Comparative Binding Affinities (Ki) of 3,6-Diazabicyclo[3.1.1]heptane Derivatives at nAChR Subtypes

CompoundSubstituentα4β2 Ki (nM)α7 Ki (nM)α7/α4β2 Selectivity Ratio
12a 3-(anilino)pyridine-26.9-
12c 3-(4-methoxyanilino)pyridine0.0598>10,000>167,224
12g 3-(4-nitroanilino)pyridine0.0225>10,000>444,444
43 5-(N-(2-fluorophenyl)nicotinamide)0.010>10,000>1,000,000[1][2][3]

Data synthesized from multiple sources.[2][3][4]

The high affinity and selectivity of these compounds underscore the importance of the rigid bicyclic core in positioning the nicotinamide moiety for optimal interaction with the α4β2 receptor binding site. The partial agonist activity observed for several of these derivatives suggests their potential as therapeutics for smoking cessation, offering a safer alternative to full agonists.[2][3]

Orexin Receptor Agonists for Narcolepsy

The orexin system plays a crucial role in the regulation of wakefulness, and agonists of the orexin 2 receptor (OX2R) are sought after for the treatment of narcolepsy.[5] The 2-azabicyclo[3.1.1]heptane scaffold has been successfully employed in the development of potent and selective OX2R agonists.[6]

An exemplified compound from a recent patent filing demonstrated an EC50 of 21 nM in a fluorescence-based assay using CHO-K1 cells expressing the human OX2 receptor.[6] This highlights the utility of the 2-azabicyclo[3.1.1]heptane core in mimicking the necessary pharmacophoric features for potent agonism at this G-protein coupled receptor.

Dopamine D3 Receptor Antagonists
Prostaglandin D2 Receptor Antagonists

Prostaglandin D2 (PGD2) is a key mediator in allergic responses, and antagonists of its receptor, DP, are of interest for treating conditions like asthma and allergic rhinitis.[9] While specific IC50 values for azabicyclo[3.1.1]heptane derivatives are not detailed in the provided search results, a patent application notes their strong antagonistic activity at DP receptors, suggesting their potential as anti-inflammatory and anti-allergic agents.[9] For comparison, potent indole-based DP1 antagonists have achieved Ki values as low as 1 nM and functional IC50 values of 4.6 nM in cAMP production assays.[10]

Thalidomide Analogues in PROTACs

The 3-azabicyclo[3.1.1]heptane scaffold has been ingeniously incorporated into bridged analogues of thalidomide.[11] Thalidomide and its analogues are known to bind to the E3 ubiquitin ligase cereblon (CRBN), and are used as the E3 ligase-recruiting element in many proteolysis-targeting chimeras (PROTACs).[12][] These azabicyclo[3.1.1]heptane-based thalidomide analogues serve as valuable building blocks for the synthesis of novel PROTACs, which can induce the degradation of specific target proteins implicated in cancer and other diseases.[11]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize the biological activity of azabicyclo[3.1.1]heptane derivatives.

Radioligand Binding Assay for nAChR Affinity

This protocol is designed to determine the binding affinity (Ki) of test compounds for the α4β2 and α7 nAChR subtypes.

Workflow Diagram

G prep Prepare Membranes (e.g., from rat brain or transfected cells) incubate Incubate Membranes with Radioligand and Test Compound prep->incubate Add to assay plate filter Separate Bound and Free Radioligand (Rapid Filtration) incubate->filter Transfer to filter plate count Quantify Radioactivity (Scintillation Counting) filter->count Place filters in vials analyze Data Analysis (Calculate IC50 and Ki) count->analyze Input counts

Caption: Workflow for nAChR Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue or cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test compound at various concentrations.

      • Radioligand (e.g., [³H]Epibatidine for α4β2) at a concentration near its Kd.

      • Membrane preparation.

    • For non-specific binding determination, use a high concentration of a known nAChR ligand (e.g., nicotine).

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for nAChR Agonism/Antagonism

This assay measures the functional activity of compounds at ligand-gated ion channels like nAChRs by detecting changes in intracellular calcium concentration.

Signaling Pathway Diagram

G ligand nAChR Agonist (Azabicyclo[3.1.1]heptane derivative) receptor nAChR (α4β2) ligand->receptor Binds to channel_opening Channel Opening receptor->channel_opening Induces ion_influx Na+ and Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_increase Increased Intracellular [Ca2+] depolarization->ca_increase fluorescence Fluorescent Signal (e.g., Fluo-4) ca_increase->fluorescence Detected by

Caption: nAChR-mediated Calcium Influx Signaling.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Plate cells expressing the nAChR of interest (e.g., SH-SY5Y cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • Wash the cells with buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • To assess agonist activity, inject the test compound at various concentrations and monitor the fluorescence signal over time.

    • To assess antagonist activity, pre-incubate the cells with the test compound for a defined period before injecting a known nAChR agonist (e.g., acetylcholine) at its EC80 concentration and monitor the fluorescence.

  • Data Analysis:

    • For agonists, plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and maximum efficacy.

    • For antagonists, plot the inhibition of the agonist response against the compound concentration and fit the data to determine the IC50 value.

Conclusion

The azabicyclo[3.1.1]heptane scaffold represents a highly valuable and versatile platform in drug discovery. Its rigid structure provides a foundation for the development of potent and selective ligands for a wide array of biological targets, from ion channels to G-protein coupled receptors and components of the ubiquitin-proteasome system. The examples presented in this guide, from picomolar affinity nAChR modulators to promising orexin receptor agonists and novel PROTAC building blocks, showcase the remarkable potential of this chemical entity. As synthetic methodologies for accessing diverse derivatives of this scaffold continue to evolve, we can anticipate the emergence of new and improved therapeutic agents based on the azabicyclo[3.1.1]heptane core.

References

  • Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 180, 545-557. [Link]

  • Deligia, F., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 103, 429-437. [Link]

  • Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. AIR Unimi. [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Micheli, F., et al. (2010). 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists. Journal of Medicinal Chemistry, 53(19), 7129-7139. [Link]

  • Gyertyan, I., et al. (2019). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. International Journal of Molecular Sciences, 20(21), 5347. [Link]

  • Schmitt, M., et al. (2008). Identification of prostaglandin D2 receptor antagonists based on a tetrahydropyridoindole scaffold. Bioorganic & Medicinal Chemistry Letters, 18(7), 2489-2492. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol

For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides es...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol, ensuring compliance and safety. The protocols outlined herein are designed to be self-validating, grounded in established safety principles and authoritative sources.

Understanding the Compound: Hazard Identification and Characteristics

Key Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

  • Harmful if Swallowed: Some related chemicals are classified as harmful if ingested.[3][4]

  • Chemical Reactivity: The Boc protecting group is sensitive to acidic conditions and can be removed by strong acids like trifluoroacetic acid or hydrochloric acid, generating isobutylene and carbon dioxide.[5][6] This reactivity is a critical consideration for waste segregation to prevent unintended reactions in the waste container.

Hazard ClassificationPotential EffectSource
Skin Corrosion/IrritationCauses skin irritation[1]
Serious Eye Damage/IrritationCauses serious eye irritation/damage[1][2]
Specific target organ toxicityMay cause respiratory irritation[1]
Acute Oral ToxicityMay be harmful if swallowed[3][4]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol for any purpose, including disposal, the following minimum PPE must be worn to mitigate exposure risks.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). It is recommended to check with the glove supplier for specific chemical resistance information.[7]

  • Eye and Face Protection: Use safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[7]

  • Skin and Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin contact.[4]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[8]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[7]

Step 1: Waste Collection and Segregation

  • Collect waste 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol, including any contaminated materials (e.g., weighing paper, contaminated tips), in a designated, chemically compatible, and sealable waste container.[7][9] Plastic containers are often preferred for their durability.[10]

  • Crucially, do not mix this waste with acidic waste streams. The acid-lability of the Boc group could trigger a chemical reaction, leading to pressure buildup and a change in the waste's composition.[5] Segregate from incompatible materials like strong oxidizing agents.[7]

Step 2: Labeling the Hazardous Waste Container

  • Clearly label the waste container with the words "Hazardous Waste."[7]

  • The label must include the full chemical name: "Waste 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol."[7]

  • Indicate the approximate quantity of the waste. All waste containers must be appropriately labeled to avoid contamination and ensure proper disposal.[11]

Step 3: Storage of the Waste Container

  • Keep the waste container tightly sealed except when adding waste.[12] This is a primary rule of hazardous waste management to prevent the release of vapors.

  • Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from general laboratory traffic.[10][13]

  • Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[9]

Step 4: Arranging for Professional Disposal

  • Once the container is full or the waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][13][14]

  • Follow all institutional and local regulatory guidelines for waste pickup and documentation.[7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[15] Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Package: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container as described in the disposal procedure and arrange for its disposal.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol.

G cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify Waste: 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol (Solid, solution, or contaminated material) B Assess Hazards: - Skin/Eye/Respiratory Irritant - Acid Sensitive (Boc Group) A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Select a compatible, sealable waste container. C->D E Collect Waste D->E F Is the waste mixed with acid? E->F G YES: STOP! Use a separate container. Prevent hazardous reaction. F->G Yes H NO: Proceed with collection. F->H No I Label Container: 'Hazardous Waste' Full Chemical Name H->I J Seal container tightly. I->J K Store in designated, ventilated Satellite Area with secondary containment. J->K L Contact EHS or licensed waste disposal contractor. K->L M Follow institutional protocols for waste pickup. L->M

Caption: Decision workflow for safe disposal.

References

  • Synerzine. (2018). Safety Data Sheet: Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6- dimethyl-, acetate, (1S)-.
  • BenchChem. (2025). Safe Disposal of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol: A Comprehensive Guide.
  • ChemPoint.com. (2015). Safety Data Sheet.
  • Univar. (2011). Safety Data Sheet Methanol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • ECHEMI. (n.d.). 6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol SDS, 4747-61-9 Safety Data Sheets.
  • ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from Organic Process Research & Development.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ACS Publications. (2025). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]

  • Università degli Studi di Pavia. (n.d.). 4H-Dewar.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol
Reactant of Route 2
2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol
© Copyright 2026 BenchChem. All Rights Reserved.